molecular formula C10H10N2O B1279916 4-Methoxyquinolin-8-amine CAS No. 59665-93-9

4-Methoxyquinolin-8-amine

Cat. No.: B1279916
CAS No.: 59665-93-9
M. Wt: 174.2 g/mol
InChI Key: ILLFDHRDCAUCTG-UHFFFAOYSA-N
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Description

4-Methoxyquinolin-8-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLFDHRDCAUCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483385
Record name 4-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59665-93-9
Record name 4-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methoxyquinolin-8-amine from 2-nitroaniline

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of this compound, a key intermediate in pharmaceutical research, starting from the readily available precursor, 2-nitroaniline. The synthesis involves a multi-step process, including the construction of the quinoline core via a Skraup reaction, followed by functional group manipulations to introduce the desired methoxy and amino moieties. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-nitroaniline is a multi-step process. A logical and well-documented approach involves the following sequence of reactions:

  • Skraup-Doebner-von Miller Quinoline Synthesis: Cyclization of 2-nitroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form the quinoline ring system, yielding 8-nitroquinoline.

  • N-Oxidation: Conversion of 8-nitroquinoline to 8-nitroquinoline-N-oxide to activate the 4-position for subsequent nucleophilic substitution.

  • Chlorination: Introduction of a chlorine atom at the 4-position of the quinoline ring using a chlorinating agent like phosphorus oxychloride to produce 4-chloro-8-nitroquinoline.

  • Methoxylation: Nucleophilic substitution of the 4-chloro group with a methoxy group using sodium methoxide to yield 4-methoxy-8-nitroquinoline.

  • Reduction of the Nitro Group: Reduction of the nitro group at the 8-position to an amine to afford the final product, this compound.

Experimental Protocols and Data

Step 1: Synthesis of 8-Nitroquinoline

The Skraup-Doebner-von Miller reaction is a classic method for synthesizing quinolines.[1][2][3] In this step, 2-nitroaniline is reacted with glycerol, an oxidizing agent (historically arsenic pentoxide or nitrobenzene itself), and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful temperature control.[4][5]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of 2-nitroaniline (1 mole), glycerol (3 moles), and a suitable oxidizing agent (e.g., arsenic pentoxide, 0.5 moles) is prepared.

  • Concentrated sulfuric acid (3.5 moles) is added slowly and carefully from the dropping funnel with vigorous stirring. The temperature of the mixture should be monitored and controlled.

  • Once the addition is complete, the reaction mixture is heated to 130-140°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled and cautiously poured into a large volume of water.

  • The aqueous solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

  • The crude 8-nitroquinoline is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
8-NitroquinolineC₉H₆N₂O₂174.1660-7088-89
Step 2: Synthesis of 8-Nitroquinoline-N-oxide

N-oxidation of the quinoline ring is a crucial step to activate the 4-position for the subsequent chlorination. This is typically achieved using a peroxy acid.

Experimental Protocol:

  • 8-nitroquinoline (1 mole) is dissolved in a suitable solvent such as glacial acetic acid.

  • A peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added portion-wise to the solution at a controlled temperature (typically 0-5°C).

  • The reaction mixture is stirred for several hours at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then poured into cold water, and the precipitated product is collected by filtration.

  • The crude 8-nitroquinoline-N-oxide is washed with water and can be purified by recrystallization.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
8-Nitroquinoline-N-oxideC₉H₆N₂O₃190.1680-90190-192
Step 3: Synthesis of 4-Chloro-8-nitroquinoline

The activated 4-position of the N-oxide is susceptible to chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Experimental Protocol:

  • 8-nitroquinoline-N-oxide (1 mole) is carefully added to an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated under reflux for a few hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is then carefully poured onto crushed ice with stirring.

  • The precipitated solid, 4-chloro-8-nitroquinoline, is filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Chloro-8-nitroquinolineC₉H₅ClN₂O₂208.6075-85150-152
Step 4: Synthesis of 4-Methoxy-8-nitroquinoline

The 4-chloro substituent is readily displaced by a methoxy group via a nucleophilic aromatic substitution reaction.[7][8][9]

Experimental Protocol:

  • A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere.

  • 4-chloro-8-nitroquinoline (1 mole) is added to the sodium methoxide solution.

  • The reaction mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is taken up in water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography or recrystallization yields pure 4-methoxy-8-nitroquinoline.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Methoxy-8-nitroquinolineC₁₀H₈N₂O₃204.1885-95162-164
Step 5: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Various reducing agents can be employed, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.[10][11]

Experimental Protocol (using SnCl₂):

  • 4-methoxy-8-nitroquinoline (1 mole) is dissolved in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in the same solvent is added to the mixture.

  • The reaction mixture is heated to reflux for a few hours until the reduction is complete (monitored by TLC).

  • The mixture is cooled, and the pH is adjusted to be basic (pH > 8) with a concentrated solution of sodium hydroxide or potassium hydroxide. This will precipitate tin salts.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound can be purified by column chromatography or recrystallization.

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC₁₀H₁₀N₂O174.2070-8578-80

Quantitative Data Summary

StepStarting MaterialProductTypical Yield (%)
12-Nitroaniline8-Nitroquinoline60-70
28-Nitroquinoline8-Nitroquinoline-N-oxide80-90
38-Nitroquinoline-N-oxide4-Chloro-8-nitroquinoline75-85
44-Chloro-8-nitroquinoline4-Methoxy-8-nitroquinoline85-95
54-Methoxy-8-nitroquinolineThis compound70-85

Visualizations

Synthetic Workflow

Synthesis_Workflow A 2-Nitroaniline B 8-Nitroquinoline A->B Skraup Synthesis (Glycerol, H₂SO₄) C 8-Nitroquinoline-N-oxide B->C N-Oxidation (m-CPBA) D 4-Chloro-8-nitroquinoline C->D Chlorination (POCl₃) E 4-Methoxy-8-nitroquinoline D->E Methoxylation (NaOMe, MeOH) F This compound E->F Reduction (SnCl₂, HCl)

Caption: Synthetic pathway for this compound from 2-nitroaniline.

Mechanism of Nucleophilic Aromatic Substitution

Caption: Mechanism of the methoxylation step.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxyquinolin-8-amine. Due to a notable scarcity of direct experimental data for this specific isomer in publicly accessible literature, this document also presents available data for its close structural isomers, 6-Methoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine, to serve as a valuable reference for researchers. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and includes workflows for its synthesis and characterization.

Introduction

This compound is a heterocyclic aromatic amine belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities. The precise positioning of substituents on the quinoline ring system dramatically influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is therefore critical for drug design, development, and formulation. This guide aims to collate the available data and provide standardized methodologies relevant to the study of this compound.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for this compound. However, data for the closely related isomers are available and are summarized below for comparative purposes. It is crucial to note that these values are not directly transferable to this compound and should be used as estimations only.

Data for Structural Isomers
Property6-Methoxyquinolin-8-amine5-Methoxyquinolin-8-amine
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol 174.20 g/mol
Melting Point 41 °C90-95 °C
Boiling Point 137-138 °C @ 1 TorrNot available
pKa (Predicted) 3.49 ± 0.10Not available
Density (Predicted) 1.217 ± 0.06 g/cm³Not available
logP (Predicted) Not availableNot available
Solubility Slightly soluble in DMSO and MethanolNot available

Note: The data presented for 6-Methoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine is sourced from publicly available chemical databases and should be considered as reference values.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, purified this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[1][2][3][4]

Boiling Point Determination (Under Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small volume (a few microliters) of this compound is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • Apparatus: The sample tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube) connected to a vacuum system.

  • Measurement: The system is evacuated to the desired pressure. The heating bath is then heated slowly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6][7][8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9][10][11][12][13]

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Addition: A known amount of this compound is dissolved in one of the phases (typically n-octanol).

  • Partitioning: A measured volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14][15][16][17][18]

Solubility Determination

Solubility is a fundamental property that affects the bioavailability and formulation of a drug.

Methodology: Shake-Flask Method (OECD 105)

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).[19][20][21][22][23]

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been prominently reported, this section provides a generalized workflow for its synthesis and subsequent characterization, which is a critical precursor to any biological investigation.

Generalized Synthesis Workflow

The synthesis of this compound can be approached through multi-step synthetic routes. A plausible strategy involves the construction of the quinoline core followed by the introduction of the amino and methoxy groups. The Skraup synthesis is a classic method for quinoline ring formation, and the Buchwald-Hartwig amination is a modern and efficient method for introducing the amino group.[24][25][26][27][28][29][30][31]

G Generalized Synthesis Workflow for this compound cluster_0 Quinoline Core Synthesis (e.g., Skraup Synthesis) cluster_1 Functional Group Introduction (e.g., Buchwald-Hartwig Amination) cluster_2 Purification Start Starting Materials (e.g., 3-Methoxyaniline, Glycerol) Reaction1 Skraup Reaction (H2SO4, Oxidizing Agent) Start->Reaction1 Product1 Substituted Quinoline Intermediate Reaction1->Product1 Halogenation Halogenation of Quinoline Intermediate Product1->Halogenation Reaction2 Buchwald-Hartwig Amination (Amine Source, Pd Catalyst, Ligand, Base) Halogenation->Reaction2 Product2 This compound Reaction2->Product2 Purification Column Chromatography / Recrystallization Product2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Characterization Workflow

Following synthesis and purification, the identity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.[32][33][34][35][36][37][38][39]

G Characterization Workflow for this compound cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Confirmation SynthesizedProduct Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) SynthesizedProduct->NMR MS Mass Spectrometry (e.g., ESI-MS, HRMS) SynthesizedProduct->MS IR FT-IR Spectroscopy SynthesizedProduct->IR HPLC HPLC Analysis SynthesizedProduct->HPLC TLC Thin Layer Chromatography SynthesizedProduct->TLC Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation TLC->Confirmation

Caption: Workflow for the analytical characterization of synthesized this compound.

Conclusion

While direct experimental data on the physicochemical properties of this compound remain elusive, this technical guide provides a foundational resource for researchers by presenting data on its isomers and outlining robust, generalized protocols for experimental determination. The provided workflows for synthesis and characterization offer a strategic approach for obtaining and verifying this compound for further study. The generation of empirical data for this compound is a critical next step to enable a more thorough understanding of its potential in drug discovery and development. It is strongly recommended that researchers undertaking studies with this compound perform these characterizations to build a foundational dataset for the scientific community.

References

In-Depth Technical Guide: Spectroscopic Analysis of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-methoxyquinolin-8-amine. Due to the current unavailability of specific experimental NMR data for this compound in readily accessible scientific literature, this document serves as a detailed template. It outlines the expected data presentation, a generalized experimental protocol for acquiring high-quality NMR spectra for quinoline derivatives, and a visual workflow for the analytical process. The provided tables and methodologies are based on standard practices in spectroscopic analysis and can be readily adapted once experimental data for this compound is obtained.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinoline, it is a structural analogue to compounds with a wide range of biological activities. Accurate structural elucidation is paramount for understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.

NMR Spectral Data Presentation

Clear and concise presentation of NMR data is crucial for interpretation and comparison. The following tables provide a standardized format for reporting ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ, ppm) Multiplicity *Coupling Constant (J, Hz) Integration Assignment
Data not available

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, br = broad

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of a molecule.

Chemical Shift (δ, ppm) Assignment
Data not available

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and related compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Parameters: Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 to 64), relaxation delay (e.g., 1-2 seconds), and acquisition time (e.g., 2-4 seconds).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.

    • Acquisition Parameters: A wider spectral width is required (e.g., 0 to 200 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good quality spectrum.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: For ¹H NMR spectra, the relative areas of the signals are integrated. For both ¹H and ¹³C spectra, the chemical shifts of the peaks are determined.

Workflow Visualization

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR FID E->F G Acquire 13C NMR FID E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Integration (1H) J->K L Assign Signals to Molecular Structure J->L K->L M Final Structure Confirmation L->M

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Interpreting the Mass Spectrum of 4-Methoxyquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrum of 4-Methoxyquinolin-8-amine, a crucial aspect for its identification and structural elucidation in various research and development settings. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document outlines the anticipated fragmentation patterns based on the established principles of mass spectrometry and the known behavior of related chemical structures, such as quinoline and methoxy-substituted aromatic compounds.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic bond cleavages. The following table summarizes the expected quantitative data from an electron ionization (EI) mass spectrometry analysis. The molecular weight of this compound is 174.20 g/mol .

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula of Fragment Interpretation
174[M] •+[C₁₀H₁₀N₂O]•+Molecular Ion
159[M - CH₃]•+[C₉H₇N₂O]•+Loss of a methyl radical from the methoxy group.
145[M - CHO]•+[C₉H₉N₂]•+Loss of a formyl radical, a common fragmentation for methoxy aromatic compounds.
131[M - CH₃ - CO]•+[C₈H₇N₂]•+Subsequent loss of carbon monoxide from the [M - CH₃]•+ ion.
130[C₉H₈N]•+[C₉H₈N]•+Loss of the amino and methoxy groups, followed by rearrangement.
103[C₇H₅N]•+[C₇H₅N]•+Loss of HCN from the quinoline ring structure.
77[C₆H₅]•+[C₆H₅]•+Benzene cation, indicative of the aromatic core.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to follow several key pathways, primarily involving the functional groups attached to the quinoline core. The initial event is the removal of an electron to form the molecular ion ([M]•+). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

A primary fragmentation route is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable ion at m/z 159. Another characteristic fragmentation is the loss of a formyl radical (•CHO), resulting in an ion at m/z 145. The quinoline ring itself can undergo fragmentation, notably through the loss of hydrogen cyanide (HCN), a common feature for nitrogen-containing heterocyclic aromatic compounds.

fragmentation_pathway M [C₁₀H₁₀N₂O]•+ m/z = 174 (Molecular Ion) F1 [C₉H₇N₂O]•+ m/z = 159 M->F1 - •CH₃ F2 [C₉H₉N₂]•+ m/z = 145 M->F2 - •CHO F4 [C₉H₈N]•+ m/z = 130 M->F4 - •NH₂ - •OCH₃ + H• F3 [C₈H₇N₂]•+ m/z = 131 F1->F3 - CO F5 [C₇H₅N]•+ m/z = 103 F4->F5 - HCN F6 [C₆H₅]•+ m/z = 77 F5->F6 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standard procedure for acquiring the mass spectrum of a solid, non-volatile compound like this compound using a direct insertion probe on a mass spectrometer.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight, or quadrupole instrument) equipped with an electron ionization (EI) source.

  • Direct Insertion Probe (DIP): For the introduction of solid samples.

Procedure:

  • Sample Preparation:

    • A small amount of the crystalline this compound sample (typically less than 1 mg) is placed into a clean capillary tube.

    • The capillary tube is then inserted into the direct insertion probe.

  • Instrument Setup:

    • The mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

    • The ion source temperature is set to a suitable value, typically between 150°C and 250°C, to ensure sample volatilization without thermal decomposition.

    • The electron energy for ionization is set to a standard value of 70 eV.

  • Data Acquisition:

    • The direct insertion probe is inserted into the mass spectrometer's vacuum system through a vacuum lock.

    • The probe is slowly heated to gradually increase the vapor pressure of the sample, allowing it to enter the ion source.

    • Mass spectra are continuously acquired as the sample evaporates. The spectrum corresponding to the maximum total ion current is typically used for analysis.

    • The scan range is set to cover the expected molecular ion and fragment ions (e.g., m/z 50-300).

  • Data Analysis:

    • The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.

    • The m/z values and relative abundances of the peaks are determined.

    • The fragmentation pattern is interpreted to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the elemental composition of the ions, further confirming their identity.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocol offers a robust starting point for such an analysis.

Navigating the Solubility Landscape of 4-Methoxyquinolin-8-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

4-Methoxyquinolin-8-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development, particularly as a scaffold for novel therapeutic agents. A critical physicochemical parameter governing its utility in synthesis, formulation, and biological screening is its solubility in various organic solvents. This technical guide addresses the current landscape of solubility data for this compound. Following a comprehensive review of publicly available literature, this document confirms a notable absence of quantitative solubility data. Consequently, this guide provides a robust, generalized experimental protocol for determining the solubility of this compound using the widely accepted shake-flask method. This is supplemented with a visual workflow to aid in experimental design, ensuring researchers, scientists, and drug development professionals can systematically and accurately ascertain the solubility profile of this compound in solvents relevant to their work.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of successful drug development. It influences every stage of the pipeline, from synthetic workup and purification to the formulation of dosage forms and bioavailability. For a promising scaffold like this compound, understanding its solubility is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and modification.

  • Purification Strategies: Developing effective crystallization and chromatographic purification methods.

  • Formulation Development: Creating stable and effective delivery systems, whether for in vitro assays or in vivo studies.

  • High-Throughput Screening (HTS): Ensuring compound viability in aqueous and organic solvent-based biological assays.

Despite its importance, a thorough search of scientific databases and chemical literature reveals a gap in publicly available quantitative solubility data for this compound. This guide aims to bridge that gap by providing a practical framework for its experimental determination.

Qualitative Solubility Profile of Quinoline Derivatives

While specific quantitative data for this compound is unavailable, the general solubility trends of quinoline derivatives can offer a preliminary guide for solvent selection. Quinoline-based compounds, being aromatic and containing a basic nitrogen atom, often exhibit solubility in a range of organic solvents.[1][2] The following table provides an illustrative qualitative solubility profile.

Disclaimer: The data in this table is for illustrative purposes only and is based on general characteristics of similar heterocyclic amines. It is not based on experimental results for this compound. Experimental verification is essential.

Solvent ClassSolvent NameExpected Qualitative SolubilityRationale
Polar Protic Solvents Methanol, EthanolSolubleCapable of hydrogen bonding with the amine and methoxy groups.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)SolubleHigh polarity effectively solvates the polar functional groups of the molecule.
AcetonitrileModerately SolubleModerate polarity may be suitable for dissolving the compound.
Halogenated Solvents Dichloromethane (DCM)SolubleEffective at dissolving a wide range of organic compounds.
ChloroformSolubleSimilar properties to dichloromethane.
Ethers Tetrahydrofuran (THF)Moderately SolubleModerate polarity and ability to act as a hydrogen bond acceptor.
Aromatic Hydrocarbons TolueneSparingly Soluble to InsolubleThe nonpolar nature of the solvent is less compatible with the polar amine and methoxy functionalities.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleHighly nonpolar solvents are unlikely to effectively solvate the polar compound.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5] It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards and the filtered sample solution using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the filtered sample by interpolating its response from the calibration curve.

  • Calculation of Solubility:

    • The concentration determined in the previous step is the solubility of the compound in the chosen solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solids to settle equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis2 Analyze standards and sample via HPLC-UV sep2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result Solubility Value (mg/mL or mol/L) analysis3->result

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this should not hinder its investigation and development. By employing standardized and robust methodologies such as the shake-flask protocol detailed in this guide, researchers can confidently and accurately determine this critical physicochemical parameter. The generation of reliable solubility data is an indispensable step that will facilitate the progression of this compound and its derivatives from promising chemical scaffolds to potential therapeutic agents. It is strongly recommended that this experimental determination be undertaken in solvents pertinent to the specific synthetic and formulation needs of any research program.

References

An In-depth Technical Guide to the Skraup-Doebner-von Miller Synthesis of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup-Doebner-von Miller synthesis for the preparation of 4-Methoxyquinolin-8-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction mechanism, provides a step-by-step experimental protocol adapted from analogous syntheses, and presents relevant data in a clear, structured format.

Introduction

The Skraup-Doebner-von Miller synthesis is a classic and versatile method for the construction of the quinoline ring system.[1][2][3] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, or a precursor that generates it in situ, under acidic conditions. This particular guide focuses on the synthesis of this compound, which proceeds through a two-step sequence: the cyclization of an appropriately substituted aniline to form 4-methoxy-8-nitroquinoline, followed by the reduction of the nitro group.

Reaction Mechanism

The Skraup-Doebner-von Miller reaction mechanism is a subject of discussion, with a proposed fragmentation-recombination pathway.[4] The generally accepted sequence of events is as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aromatic amine to an α,β-unsaturated carbonyl compound, which is formed in situ from the dehydration of glycerol by sulfuric acid to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.

  • Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the corresponding quinoline. An oxidizing agent, such as the nitro group of the starting material or an external oxidant, is required for this step.

Skraup_Doebner_von_Miller_Mechanism Reactants Aromatic Amine + α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Reactants->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (Carbocation) Michael_Adduct->Cyclized_Intermediate Acid-Catalyzed Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration (-H2O) Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

Caption: Generalized mechanism of the Skraup-Doebner-von Miller reaction.

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of this compound. This protocol is adapted from a well-established procedure for the synthesis of the analogous 6-methoxy-8-nitroquinoline.[5]

Step 1: Synthesis of 4-Methoxy-8-nitroquinoline

Starting Material: 2-Nitro-5-methoxyaniline (3-Amino-4-methoxynitrobenzene)

Reaction: Skraup-Doebner-von Miller Cyclization

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
2-Nitro-5-methoxyaniline168.15 g/mol 1.0(Specify Amount) g
Glycerol92.09 g/mol ~5.3(Specify Amount) g
Arsenic Pentoxide (As₂O₅)229.84 g/mol ~1.0(Specify Amount) g
Sulfuric Acid (conc.)98.08 g/mol -(Specify Amount) mL

Procedure:

  • In a suitably sized round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2-nitro-5-methoxyaniline, glycerol, and arsenic pentoxide.

  • With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. The reaction is often vigorous and should be monitored closely.

  • Cool the mixture to below 100°C and cautiously pour it into a large volume of cold water with stirring.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonia to precipitate the crude product.

  • Filter the crude 4-methoxy-8-nitroquinoline, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Step 2: Reduction of 4-Methoxy-8-nitroquinoline to this compound

Reaction: Nitro Group Reduction

Reagent/SolventMolecular WeightMoles (Equivalents)Amount
4-Methoxy-8-nitroquinoline204.18 g/mol 1.0(Specify Amount) g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63 g/mol ~3.0(Specify Amount) g
Ethanol46.07 g/mol -(Specify Amount) mL
Sodium Hydroxide (aq.)40.00 g/mol -To basify

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-8-nitroquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully add a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate the tin salts and liberate the free amine.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purify the product by column chromatography or recrystallization if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for similar Skraup-Doebner-von Miller reactions and subsequent nitro group reductions.

StepProductStarting MaterialTypical Yield (%)Melting Point (°C)
14-Methoxy-8-nitroquinoline2-Nitro-5-methoxyaniline60-75%(Literature Value)
2This compound4-Methoxy-8-nitroquinoline80-95%(Literature Value)

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Step1_Reactants Mix: 2-Nitro-5-methoxyaniline Glycerol Arsenic Pentoxide Start->Step1_Reactants Step1_H2SO4 Add conc. H₂SO₄ Step1_Reactants->Step1_H2SO4 Step1_Heat Heat to 120-130°C Step1_H2SO4->Step1_Heat Step1_Workup Workup: - Quench with H₂O - Neutralize - Filter Step1_Heat->Step1_Workup Step1_Purify Purify: Recrystallization Step1_Workup->Step1_Purify Intermediate 4-Methoxy-8-nitroquinoline Step1_Purify->Intermediate Step2_Dissolve Dissolve in Ethanol Intermediate->Step2_Dissolve Step2_Reduce Add SnCl₂/HCl Reflux Step2_Dissolve->Step2_Reduce Step2_Workup Workup: - Basify with NaOH - Extract Step2_Reduce->Step2_Workup Step2_Purify Purify: Column Chromatography/ Recrystallization Step2_Workup->Step2_Purify Product This compound Step2_Purify->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Skraup-Doebner-von Miller synthesis remains a powerful tool for the construction of quinoline derivatives. The two-step procedure outlined in this guide provides a reliable pathway to this compound, a valuable building block in medicinal chemistry and drug development. Careful control of reaction conditions, particularly during the exothermic cyclization step, is crucial for achieving good yields and ensuring safety. The provided protocols and data serve as a solid foundation for researchers to successfully synthesize this important compound.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 4-Methoxyquinolin-8-amine, a key intermediate in pharmaceutical research and development. This document details the necessary precursors, outlines multi-step synthetic pathways, and provides adaptable experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Its quinoline core is a prevalent scaffold in numerous antimalarial drugs, including primaquine and tafenoquine. The strategic placement of the methoxy and amine groups on the quinoline ring system makes it a versatile intermediate for the development of novel therapeutic agents. This guide focuses on a logical and accessible synthetic approach, commencing from readily available starting materials.

Overall Synthetic Strategy

The most common and efficient pathway to this compound involves a two-step sequence starting from a substituted aniline. The core of this strategy is the construction of the quinoline ring system via the Skraup reaction, followed by the reduction of a nitro group to the desired 8-amino functionality.

The overall transformation can be visualized as follows:

Overall_Synthesis 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline 4-Methoxy-8-nitroquinoline 4-Methoxy-8-nitroquinoline 2-Methoxy-5-nitroaniline->4-Methoxy-8-nitroquinoline Skraup Reaction This compound This compound 4-Methoxy-8-nitroquinoline->this compound Nitro Group Reduction

Caption: Overall synthetic workflow for this compound.

Synthesis of Starting Material: 2-Methoxy-5-nitroaniline

The primary starting material for the synthesis of the quinoline core is 2-Methoxy-5-nitroaniline. This compound can be synthesized from the commercially available 2-methoxyaniline (o-anisidine) in a two-step process involving acetylation followed by nitration and subsequent deprotection.

Synthesis Pathway

Aniline_Synthesis 2-Methoxyaniline 2-Methoxyaniline N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide 2-Methoxyaniline->N-(2-methoxyphenyl)acetamide Acetic Anhydride N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxyphenyl)acetamide->N-(2-methoxy-5-nitrophenyl)acetamide HNO3 / H2SO4 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline N-(2-methoxy-5-nitrophenyl)acetamide->2-Methoxy-5-nitroaniline Hydrolysis

Caption: Synthesis of the key starting material, 2-Methoxy-5-nitroaniline.

Experimental Protocol (Adapted from a similar synthesis)

Step 1: Acetylation of 2-Methoxyaniline

  • In a suitable reaction vessel, dissolve 2-methoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Reflux the mixture for 2 hours to ensure complete acetylation.

  • After cooling, the N-(2-methoxyphenyl)acetamide can be isolated by precipitation with water and filtration.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

  • To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, slowly add the N-(2-methoxyphenyl)acetamide from the previous step.

  • Maintain the temperature between 0-5 °C and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(2-methoxy-5-nitrophenyl)acetamide.

Step 3: Hydrolysis to 2-Methoxy-5-nitroaniline

  • The N-(2-methoxy-5-nitrophenyl)acetamide is hydrolyzed using an appropriate method, such as heating with aqueous mineral acid (e.g., HCl) or a base (e.g., NaOH), to remove the acetyl group.

  • After the reaction is complete, neutralize the solution to precipitate the 2-Methoxy-5-nitroaniline.

  • Filter, wash with water, and dry the product.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
N-(2-methoxyphenyl)acetamideC₉H₁₁NO₂165.1987-88>95
N-(2-methoxy-5-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19152-15478-82
2-Methoxy-5-nitroanilineC₇H₈N₂O₃168.15117-118High

Synthesis of 4-Methoxy-8-nitroquinoline via Skraup Reaction

The Skraup reaction is a classic and effective method for synthesizing quinolines from anilines, glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent.[1] In this case, 2-Methoxy-5-nitroaniline is reacted to form the quinoline ring system.

Reaction Pathway

Skraup_Reaction cluster_reactants Reactants 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline 4-Methoxy-8-nitroquinoline 4-Methoxy-8-nitroquinoline 2-Methoxy-5-nitroaniline->4-Methoxy-8-nitroquinoline Glycerol Glycerol Glycerol->4-Methoxy-8-nitroquinoline H2SO4 H2SO4 H2SO4->4-Methoxy-8-nitroquinoline Oxidizing Agent Oxidizing Agent Oxidizing Agent->4-Methoxy-8-nitroquinoline Reduction_Reaction 4-Methoxy-8-nitroquinoline 4-Methoxy-8-nitroquinoline This compound This compound 4-Methoxy-8-nitroquinoline->this compound SnCl2·2H2O / Ethanol

References

In-depth Analysis of 4-Methoxyquinolin-8-amine Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable scarcity of detailed, reproducible experimental protocols for the synthesis of 4-Methoxyquinolin-8-amine. This lack of specific quantitative data, including starting material quantities and final product yields, precludes a direct and thorough analysis of its theoretical versus experimental yield.

General Synthetic Approach

A hypothetical synthetic pathway for this compound is outlined below. It is important to note that while this represents a chemically sound approach, the absence of specific experimental data prevents a quantitative analysis of its efficiency.

G Hypothetical Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Starting Material (e.g., 4-Methoxyquinoline) B 4-Methoxy-8-nitroquinoline A->B Nitrating Agent (e.g., HNO3/H2SO4) C 4-Methoxy-8-nitroquinoline D This compound C->D Reducing Agent (e.g., SnCl2/HCl or Catalytic Hydrogenation)

An In-depth Technical Guide to the Electronic Properties of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4-Methoxyquinolin-8-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes theoretical data from closely related analogs, outlines robust experimental protocols for its characterization, and discusses its potential role in modulating key signaling pathways.

Core Electronic Properties: A Theoretical Perspective

The electronic properties of quinoline derivatives are pivotal to their chemical reactivity, biological activity, and photophysical behavior. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide insights into a molecule's electron-donating and accepting capabilities, kinetic stability, and global reactivity.

Table 1: Calculated Electronic Properties of 4-Substituted Quinoline Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.78-1.045.74
4-Amino-quinoline-5.68-1.014.67
4-Methoxy-quinoline-5.94-1.044.90

Data sourced from a theoretical study on quinoline and its derivatives.[1][2] It is important to note that the presence of the 8-amino group in the target molecule will further influence these values.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of this compound necessitates experimental validation. The following protocols outline standard methodologies for the synthesis and characterization of quinoline derivatives.

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available quinoline precursors. A general synthetic strategy involves the introduction of the methoxy and amino functionalities onto the quinoline scaffold.

A potential synthetic workflow is outlined below:

G cluster_synthesis Synthesis of this compound A Starting Material (e.g., 4-Chloro-8-nitroquinoline) B Methoxylation (e.g., NaOMe, MeOH) A->B Step 1 C Reduction of Nitro Group (e.g., SnCl2, HCl or H2/Pd-C) B->C Step 2 D Purification (Column Chromatography) C->D Purification E Characterization (NMR, MS, IR) D->E Analysis F This compound E->F G cluster_exp Experimental Characterization Workflow A Synthesized This compound B Cyclic Voltammetry (CV) A->B C UV-Vis Spectroscopy A->C D Fluorescence Spectroscopy A->D E Data Analysis B->E C->E D->E F HOMO & LUMO Energies E->F G Optical Band Gap E->G H Photophysical Properties E->H G cluster_pathway Kinase Inhibitor Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound (Potential Inhibitor) Quinoline->RTK Inhibition Quinoline->PI3K Inhibition

References

Initial Biological Screening of 4-Methoxyquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biological screening of 4-Methoxyquinolin-8-amine is limited. This guide provides a comprehensive overview based on the well-documented activities of structurally related 8-aminoquinoline and 4-substituted quinoline derivatives. The experimental protocols and potential biological targets discussed herein are extrapolated from studies on these analogous compounds and serve as a predictive framework for the initial screening of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2][3] The 8-aminoquinoline moiety, in particular, is a well-established pharmacophore for antimalarial drugs like primaquine.[1][4] Modifications at the 4-position of the quinoline ring have also been extensively explored to modulate biological activity. This technical guide outlines a proposed initial biological screening cascade for this compound, focusing on the two primary activities predicted from its structural alerts: antimalarial and anticancer properties.

Predicted Biological Activities

Based on structure-activity relationships of analogous compounds, this compound is predicted to exhibit two primary biological activities:

  • Antimalarial Activity: The 8-aminoquinoline core is strongly associated with antimalarial properties, particularly against the liver and transmissible stages of Plasmodium parasites.[1]

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[5][6][7]

Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives

The following tables summarize the quantitative data for various quinoline derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineActivity (GI50/IC50 in µM)Reference
4-Anilino-8-methoxy-2-phenylquinolines4'-COMe-substituted, 8-OMe-10.47[5]
3'-COMe-substituted, 8-OH-1.20[5]
Compound 11 (8-OH, 3'-COMe)HCT-116 (Colon)0.07[5]
Compound 11 (8-OH, 3'-COMe)MCF7 (Breast)<0.01[5]
Compound 11 (8-OH, 3'-COMe)MDA-MB-435 (Breast)<0.01[5]
8-Methoxy-4-anilinoquinolinesCompound 2i (isopropyl on benzene)HeLa7.15[6]
Compound 2i (isopropyl on benzene)BGC-8234.65[6]
4,7-Disubstituted 8-methoxyquinazolinesVarious DerivativesHCT116 & HepG25.64 - 23.18[8][9]
Compound 18BPrimary Human Gallbladder Cancer8.50[8][9]

Table 2: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives

CompoundParasite StrainActivityReference
4-EthylprimaquinePlasmodium cynomolgi (in Rhesus monkey)Approximately equal to primaquine[4]
NPC1161Rodent malaria modelsSeveral-fold better efficacy than primaquine[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the initial biological screening of this compound.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Recommended Assay: Sulforhodamine B (SRB) or MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well and allowed to attach for 24 hours.[11]

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. This is further diluted in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.[11] Cells are treated with these varying concentrations and incubated for 48 hours.[11]

  • MTT Assay Protocol:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[11]

    • The medium is then removed, and the formazan crystals are dissolved in 150 µL of DMSO.[11]

    • The absorbance is measured at 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell viability) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimalarial Activity Screening

Objective: To assess the activity of this compound against the blood stages of Plasmodium falciparum.

Recommended Assay: SYBR Green I-based Fluorescence Assay

  • Parasite Culture: Chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous in vitro culture in human erythrocytes.

  • Assay Preparation: Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% in a 2% hematocrit solution.

  • Compound Addition: The test compound is serially diluted in 96-well plates. The parasite suspension is then added to the wells.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence intensity correlates with the amount of parasitic DNA. The IC50 value is calculated by comparing the fluorescence in treated wells to that of untreated controls.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Anticancer Screening cluster_1 In Vitro Antimalarial Screening cell_culture Cancer Cell Culture (e.g., HCT-116, MCF-7) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (this compound) seeding->treatment assay Cytotoxicity Assay (MTT or SRB) treatment->assay data_analysis_cancer IC50 Determination assay->data_analysis_cancer parasite_culture P. falciparum Culture (Sensitive & Resistant Strains) assay_prep Assay Preparation parasite_culture->assay_prep compound_addition Compound Addition assay_prep->compound_addition incubation 72h Incubation compound_addition->incubation staining Lysis & SYBR Green Staining incubation->staining data_analysis_malaria IC50 Determination staining->data_analysis_malaria start This compound start->cell_culture start->parasite_culture Wnt_Pathway cluster_active Wnt Pathway (Active) cluster_inhibited Potential Inhibition by 4-MQ-8-A Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β (Inactive) Dishevelled->GSK3B BetaCatenin_cyto β-catenin (Accumulates) GSK3B->BetaCatenin_cyto BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF InhibitionPoint β-catenin/TCF Interaction TargetGenes Target Gene Transcription TCF_LEF->TargetGenes MQ8A This compound MQ8A->InhibitionPoint Apoptosis Apoptosis MQ8A->Apoptosis InhibitionPoint->TargetGenes

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Aryl-4-methoxyquinolin-8-amines via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents. The introduction of an aryl group at the 8-position of the 4-methoxyquinoline core, coupled with an amino functionality at the same position, can significantly modulate the biological properties of the parent molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of such 8-aryl-4-methoxyquinolin-8-amines.[1][2]

These application notes provide a detailed protocol for a two-step synthetic route to obtain 8-aryl-4-methoxyquinolin-8-amines. The methodology involves an initial palladium-catalyzed Suzuki-Miyaura coupling of an 8-halo-4-methoxyquinoline with a variety of arylboronic acids, followed by a subsequent amination reaction to install the crucial 8-amino group. This approach circumvents the potential challenges associated with the direct use of 4-methoxyquinolin-8-amine in Suzuki coupling, where the free amino group can interfere with the palladium catalyst.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[4]

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling of 8-Bromo-4-methoxyquinoline

This protocol outlines the general procedure for the Suzuki coupling of 8-bromo-4-methoxyquinoline with various arylboronic acids.

Materials:

  • 8-Bromo-4-methoxyquinoline

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask, add 8-bromo-4-methoxyquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-4-methoxyquinoline.

Data Presentation: Representative Conditions for Suzuki Coupling of Haloquinolines

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O10075-95[5][6]
PdCl₂(dppf) (3)Cs₂CO₃ (2.0)1,4-Dioxane9080-98[5]
Pd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3.0)Toluene11085-99[7]

Yields are based on analogous reactions with haloquinolines and may vary depending on the specific arylboronic acid used.

Part 2: Buchwald-Hartwig Amination of 8-Bromo-4-arylquinolines

This protocol describes a general method for the amination of the 8-bromo-4-arylquinoline intermediate to yield the final 8-amino-4-arylquinoline product.

Materials:

  • 8-Bromo-4-arylquinoline (from Part 1)

  • Amine source (e.g., benzophenone imine, followed by hydrolysis, or an ammonia surrogate)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask, add the 8-bromo-4-arylquinoline (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the ligand (0.02-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine source (1.2-1.5 equiv.) and the base (1.5-2.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • If benzophenone imine was used, the resulting imine is hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the primary amine.

  • Purify the crude product by flash column chromatography to obtain the final 8-amino-4-arylquinoline.

Visualizations

Suzuki_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination cluster_final Final Product 8-Halo-4-methoxyquinoline 8-Halo-4-methoxyquinoline Suzuki Reaction Suzuki Reaction 8-Halo-4-methoxyquinoline->Suzuki Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Reaction 8-Aryl-4-methoxyquinoline 8-Aryl-4-methoxyquinoline Suzuki Reaction->8-Aryl-4-methoxyquinoline Amination Reaction Amination Reaction 8-Aryl-4-methoxyquinoline->Amination Reaction 8-Amino-8-aryl-4-methoxyquinoline 8-Amino-8-aryl-4-methoxyquinoline Amination Reaction->8-Amino-8-aryl-4-methoxyquinoline

Caption: Synthetic workflow for 8-aryl-4-methoxyquinolin-8-amines.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the Suzuki coupling reaction shows low yield, consider screening different palladium catalysts, ligands, bases, and solvents. The reactivity of haloquinolines generally follows the order I > Br > Cl.[4] For less reactive halides, more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, may be necessary.[4]

  • Side Products: Common side reactions include homocoupling of the boronic acid and dehalogenation of the haloquinoline.[4] Thoroughly degassing the reaction mixture can minimize homocoupling.[4] Protodeboronation of the boronic acid can be mitigated by using more stable boronic esters (e.g., pinacol esters).[4]

  • Amination Issues: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Screening various conditions is often necessary to achieve optimal results. The use of specialized ligands developed for C-N bond formation is recommended.[8][9][10]

Conclusion

The described two-step approach, commencing with a Suzuki-Miyaura cross-coupling followed by a subsequent amination reaction, provides a reliable and adaptable strategy for the synthesis of 8-aryl-4-methoxyquinolin-8-amines. These protocols and application notes offer a solid foundation for researchers and drug development professionals to access this important class of compounds for further investigation and application in medicinal chemistry. Careful optimization of reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners make it an indispensable tool in medicinal chemistry and drug discovery.[2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Methoxyquinolin-8-amine with various aryl halides. The resulting N-aryl-4-methoxyquinolin-8-amine derivatives are of significant interest in medicinal chemistry, as the 8-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like primaquine.[3] The derivatization of this core structure through C-N bond formation allows for the exploration of new chemical space and the development of novel therapeutic agents.

Significance in Drug Development

The 8-aminoquinoline core is a privileged scaffold in drug discovery, renowned for its antimalarial properties.[3] By functionalizing the 8-amino group of 4-methoxyquinoline with various aryl substituents via the Buchwald-Hartwig amination, researchers can systematically modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications can influence the molecule's pharmacokinetic and pharmacodynamic profiles, potentially leading to the discovery of new drug candidates with improved efficacy, selectivity, or metabolic stability. The N-aryl-4-methoxyquinolin-8-amine products can be screened for a variety of biological activities beyond antimalarial effects, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl-4-methoxyquinolin-8-amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is crucial for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.[4] Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl halide. This protocol is based on established procedures for similar quinoline and isoquinoline substrates and should be optimized for specific aryl halide partners.[6]

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide, Aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.4-2.5 equiv.).

  • Inert Atmosphere: Seal the reaction vessel with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon) for three cycles.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified N-aryl-4-methoxyquinolin-8-amine by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination based on literature for analogous substrates.[6] Optimization of these parameters is recommended for each specific substrate combination.

ParameterTypical RangeNotes
Aryl Halide Aryl Bromide, Aryl ChlorideAryl bromides are generally more reactive than aryl chlorides.
Palladium Catalyst 1-5 mol%Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
Ligand 1-10 mol%Xantphos, BINAP, and other bulky phosphine ligands are effective.
Base 1.4-2.5 equiv.Cs₂CO₃, K₃PO₄, or NaOtBu. The choice of base can be critical.
Solvent Anhydrous Toluene, Dioxane, THFToluene and dioxane are frequently used.
Temperature 80-120 °CHigher temperatures may be required for less reactive aryl chlorides.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS until starting material is consumed.
Yield 60-95%Highly dependent on the specific substrates and optimized conditions.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reactants: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base Setup Assemble Glassware (Schlenk Tube) Reagents->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Dilute and Filter (through Celite) Cool->Filter Extract Liquid-Liquid Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolated N-Aryl-4-methoxy- quinolin-8-amine Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Lₙ PdII_Aryl Ar-Pd(II)Lₙ-X Pd0->PdII_Aryl L1 PdII_Amine [Ar-Pd(II)Lₙ(RNH₂)]⁺X⁻ PdII_Aryl->PdII_Amine L2 PdII_Amido Ar-Pd(II)Lₙ-NHR PdII_Amine->PdII_Amido L3 PdII_Amido->Pd0 L4 PdII_Amido->L4 Product Ar-NHR L1->PdII_Aryl L2->PdII_Amine L3->PdII_Amido L4->Product ArX ArX->L1 RNH2 RNH2->L2 Base Base->L3 HXBase

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Alkylation of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-methoxyquinolin-8-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established methods for the N-alkylation of aromatic amines and are intended to serve as a starting point for laboratory synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Modification of the 8-amino group through N-alkylation allows for the introduction of various substituents, enabling the modulation of physicochemical properties, pharmacological activity, and pharmacokinetic profiles of the resulting compounds. The protocols outlined below describe two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound via two different protocols. These values are illustrative and may vary depending on the specific substrate and reaction conditions.

ProtocolAlkylating AgentProductSolventBaseReaction Time (h)Temperature (°C)Yield (%)
1: Direct AlkylationIodomethane4-Methoxy-N-methylquinolin-8-amineDMFK₂CO₃128085
1: Direct AlkylationBenzyl bromideN-Benzyl-4-methoxyquinolin-8-amineAcetonitrileCs₂CO₃166078
2: Reductive AminationAcetoneN-Isopropyl-4-methoxyquinolin-8-amineMethanol-24RT92
2: Reductive AminationBenzaldehydeN-Benzyl-4-methoxyquinolin-8-amineDichloromethane-18RT88

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a base. This method is a straightforward approach for introducing primary and some secondary alkyl groups.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Inorganic base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), anhydrous solvent (e.g., DMF, 10 mL/mmol of amine), and the inorganic base (2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Add the alkyl halide (1.2 equiv.) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for the specified time (12-16 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for synthesizing secondary and tertiary amines and often proceeds under mild conditions with high yields.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., acetone, benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)

  • Acetic acid (catalytic amount, if needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and the anhydrous solvent (e.g., methanol, 15 mL/mmol of amine).

  • Add the aldehyde or ketone (1.1 equiv.) to the solution. If the carbonyl compound is a solid, dissolve it in a minimum amount of the reaction solvent before addition.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (18-24 hours), or until completion as indicated by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure N-alkylated product.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Direct Alkylation cluster_protocol2 Protocol 2: Reductive Amination p1_start Start p1_step1 Mix this compound, Solvent, and Base p1_start->p1_step1 p1_step2 Add Alkyl Halide p1_step1->p1_step2 p1_step3 Heat Reaction Mixture p1_step2->p1_step3 p1_step4 Work-up and Extraction p1_step3->p1_step4 p1_step5 Purification (Column Chromatography) p1_step4->p1_step5 p1_end N-Alkylated Product p1_step5->p1_end p2_start Start p2_step1 Mix this compound and Carbonyl Compound p2_start->p2_step1 p2_step2 Imine/Enamine Formation p2_step1->p2_step2 p2_step3 Add Reducing Agent p2_step2->p2_step3 p2_step4 Work-up and Extraction p2_step3->p2_step4 p2_step5 Purification (Column Chromatography) p2_step4->p2_step5 p2_end N-Alkylated Product p2_step5->p2_end

Caption: Experimental workflows for the N-alkylation of this compound.

reaction_schemes cluster_scheme1 Scheme 1: Direct Alkylation cluster_scheme2 Scheme 2: Reductive Amination s1_reactants This compound + R-X s1_product N-Alkyl-4-methoxyquinolin-8-amine s1_reactants->s1_product s1_conditions Base, Solvent Heat s2_reactants This compound + R(R')C=O s2_intermediate [Imine/Enamine Intermediate] s2_reactants->s2_intermediate s2_product N-Alkyl-4-methoxyquinolin-8-amine s2_intermediate->s2_product s2_conditions Reducing Agent, Solvent Room Temperature

Caption: Reaction schemes for N-alkylation of this compound.

Application Notes and Protocols for 4-Methoxyquinolin-8-amine as a Building Block for Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyquinolin-8-amine, also known as 8-amino-6-methoxyquinoline, is a critical building block in the synthesis of 8-aminoquinoline antimalarial drugs. This class of compounds is uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapses. The prototypical drug, primaquine, and its derivatives are synthesized from this core structure. The 8-aminoquinoline scaffold is essential for their antimalarial activity, which is believed to be mediated by the generation of reactive oxygen species (ROS) that cause oxidative damage to the parasite. This document provides detailed protocols for the synthesis of this compound and its conversion into primaquine analogues, as well as methods for evaluating their biological activity.

Mechanism of Action: A Two-Step Biochemical Relay

The antimalarial activity of 8-aminoquinolines like primaquine is not fully elucidated but is understood to operate via a two-step biochemical relay mechanism. The parent compound is a prodrug that requires metabolic activation by host enzymes.[1]

  • Metabolic Activation: Primaquine is metabolized by cytochrome P450 enzymes, primarily CYP2D6, in the liver to form hydroxylated metabolites.[2][3]

  • ROS Generation: These hydroxylated metabolites are then substrates for cytochrome P450 NADPH:oxidoreductase (CPR), which catalyzes a redox cycling process. This cycling generates significant amounts of hydrogen peroxide (H₂O₂), a reactive oxygen species.[1][4] The accumulation of H₂O₂ in the vicinity of the parasite is believed to be the primary cause of its death.[1]

Mechanism_of_Action Mechanism of Action of 8-Aminoquinoline Antimalarials Primaquine Primaquine (Prodrug) Metabolites Hydroxylated Metabolites Primaquine->Metabolites CYP2D6 (Liver) ROS Reactive Oxygen Species (H₂O₂) Metabolites->ROS CPR (Redox Cycling) Parasite Malaria Parasite ROS->Parasite Oxidative Stress Death Parasite Death Parasite->Death

Caption: Mechanism of action for 8-aminoquinoline antimalarials.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the key building block, this compound, starting from 4-methoxy-2-nitroaniline.

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines. This step involves the reaction of 4-methoxy-2-nitroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid.

  • Materials:

    • 4-methoxy-2-nitroaniline

    • Glycerol

    • Arsenic pentoxide (or other suitable oxidizing agent)

    • Concentrated sulfuric acid

    • Chloroform

    • Decolorizing carbon

    • Methanol

  • Procedure:

    • In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, create a slurry of arsenic pentoxide (2.45 moles) and 4-methoxy-2-nitroaniline (3.5 moles) in glycerol (13 moles).

    • With vigorous stirring, slowly add concentrated sulfuric acid (5.9 moles) from the dropping funnel. The temperature will rise to 65-70°C.

    • Carefully heat the mixture to 105-110°C under reduced pressure to remove water.

    • After water removal, increase the temperature to 117-119°C and add more concentrated sulfuric acid (4.4 moles) dropwise over 2.5-3.5 hours.

    • Maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.

    • Cool the reaction mixture and dilute with water. Allow it to cool overnight.

    • Neutralize the mixture with concentrated ammonium hydroxide and cool.

    • Filter the crude product and wash with water.

    • Purify the crude product by recrystallization from chloroform with decolorizing carbon, followed by washing with methanol. The expected yield is 65-76%.

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to 8-Amino-6-methoxyquinoline

The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amine using a reducing agent like tin(II) chloride.[5]

  • Materials:

    • 6-Methoxy-8-nitroquinoline

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.

    • Heat the mixture, then cool and filter the resulting salt.

    • Dissolve the salt in water and basify with a sodium hydroxide solution to precipitate the free amine.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain 8-amino-6-methoxyquinoline.

Protocol 2: Synthesis of Primaquine Analogues

This protocol outlines the synthesis of primaquine from 8-amino-6-methoxyquinoline and a suitable side chain precursor.[6]

  • Materials:

    • 8-amino-6-methoxyquinoline

    • N-(4-bromopentyl)phthalimide (or other appropriate alkylating agent)

    • Hydrazine hydrate

    • Ethanol

    • Appropriate acid for salt formation (e.g., oxalic acid or phosphoric acid)

  • Procedure:

    • React 8-amino-6-methoxyquinoline with N-(4-bromopentyl)phthalimide in a suitable solvent (or neat) with heating to form the phthalimido-primaquine intermediate.

    • Purify the intermediate by recrystallization.

    • Treat the purified intermediate with hydrazine hydrate in refluxing ethanol to remove the phthalimide protecting group, yielding the free base of primaquine.

    • Isolate the free base and react it with an appropriate acid (e.g., oxalic acid or phosphoric acid) to form a stable, crystallizable salt.

Synthesis_Workflow General Synthesis Workflow Start 4-Methoxy-2-nitroaniline Nitroquinoline 6-Methoxy-8-nitroquinoline Start->Nitroquinoline Skraup Reaction Aminoquinoline This compound Nitroquinoline->Aminoquinoline Reduction (e.g., SnCl₂) Analog Primaquine Analogue Aminoquinoline->Analog Alkylation & Deprotection

Caption: General workflow for synthesizing primaquine analogues.

Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[4][7]

  • Materials:

    • Asynchronous P. falciparum culture

    • Complete RPMI 1640 medium

    • Human O+ erythrocytes

    • 96-well microplates

    • Test compounds

    • SYBR Green I lysis buffer

    • Fluorescence plate reader

  • Procedure:

    • Maintain P. falciparum cultures in complete RPMI 1640 medium with human erythrocytes in a controlled environment (5% CO₂, 5% O₂, 90% N₂ at 37°C).

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add the parasite culture to the wells to achieve a final hematocrit of 2% and parasitemia of 0.5%.

    • Incubate the plates for 72 hours under the same culture conditions.

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxicity of the synthesized compounds against a human cell line, such as HepG2, to determine their selectivity.[8]

  • Materials:

    • HepG2 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well microplates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Structure-Activity Relationships (SAR)

The antimalarial activity and toxicity of 8-aminoquinolines are highly dependent on their chemical structure.[9]

  • 6-Methoxy Group: This group is crucial for antimalarial activity. Its removal or replacement with other groups generally leads to a loss of efficacy.[9]

  • 8-Amino Side Chain: The nature of the side chain at the 8-position significantly influences activity. A primary terminal amine is generally associated with higher activity and lower toxicity compared to a tertiary amine. The length of the alkyl chain is also important.[9]

  • Quinoline Ring Substitutions: Substitutions at other positions on the quinoline ring can modulate activity and toxicity. For example, substitutions at the 5-position can impact metabolic stability and activity.[10]

SAR_Summary Structure-Activity Relationship Summary cluster_0 This compound Core cluster_1 Key Substituents Core Quinoline Ring Methoxy 6-Methoxy Group (Essential for Activity) Core->Methoxy SideChain 8-Amino Side Chain (Modulates Activity & Toxicity) Core->SideChain RingSub Other Ring Substitutions (Fine-tunes Properties) Core->RingSub

Caption: Key structural features influencing antimalarial activity.

Quantitative Data

The following tables summarize the in vitro antimalarial activity and cytotoxicity of representative 8-aminoquinoline derivatives.

Table 1: In Vitro Antimalarial Activity of 8-Aminoquinoline Derivatives against P. falciparum

CompoundDerivative TypeP. falciparum StrainIC₅₀ (µM)Reference
PrimaquineParent DrugNF5418.9[11]
PrimaquineParent DrugK1 (Chloroquine-resistant)>10[12]
8AQ-Cu-5IuMetal ComplexK1 (Chloroquine-resistant)100-1000 µg/mL[12]
8AQ-Cu-5NuMetal ComplexK1 (Chloroquine-resistant)100-1000 µg/mL[12]

Table 2: Cytotoxicity of 8-Aminoquinoline Derivatives

CompoundCell LineCC₅₀ (µM)AssayReference
PrimaquineHepG2>100MTT[8]
PrimaquineBGM>100MTT[8]

Note: The data presented are for illustrative purposes and have been compiled from various sources. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Conclusion

This compound is an indispensable scaffold for the development of 8-aminoquinoline antimalarials. Understanding its synthesis, the mechanism of action of its derivatives, and the key structure-activity relationships is crucial for designing new and improved drugs with enhanced efficacy and reduced toxicity. The protocols provided herein offer a comprehensive guide for researchers engaged in the discovery and development of novel antimalarial agents based on this important chemical entity.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4-Methoxyquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of 4-methoxyquinolin-8-amine derivatives. This class of compounds has garnered interest in medicinal chemistry due to the established biological activities of the quinoline scaffold. The following sections detail experimental protocols, present available cytotoxicity data for structurally related compounds, and discuss potential mechanisms of action.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer properties. The this compound scaffold represents a key pharmacophore with potential for development as a therapeutic agent. Evaluating the in vitro cytotoxicity of novel derivatives is a critical first step in the drug discovery process, providing essential information on their potency and selectivity against cancer cell lines. The most common method for this initial screening is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Data Presentation: Cytotoxicity of Structurally Related Compounds

While specific cytotoxicity data for a broad range of this compound derivatives is not extensively available in the public domain, studies on structurally similar 4,7-disubstituted 8-methoxyquinazoline derivatives provide valuable insights into their potential anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of these related compounds against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines.[1]

Compound IDHCT116 IC50 (µM)HepG2 IC50 (µM)
14A 18.37 ± 1.1220.15 ± 0.98
14B 15.12 ± 0.5417.34 ± 0.87
14C 21.78 ± 1.5623.18 ± 0.45
15A 10.24 ± 0.8812.56 ± 0.76
15B 8.45 ± 0.9310.11 ± 1.02
15C 15.89 ± 1.2118.23 ± 1.15
16A 9.87 ± 0.7611.43 ± 0.99
16B 7.18 ± 0.529.27 ± 0.68
16C 13.45 ± 1.0916.78 ± 1.23
17A 8.12 ± 0.6510.98 ± 0.81
17B 6.32 ± 0.488.14 ± 0.55
17C 11.76 ± 0.9414.32 ± 1.07
18A 7.56 ± 0.599.88 ± 0.72
18B 5.64 ± 0.687.23 ± 0.49
18C 10.21 ± 0.8313.54 ± 0.96
Imatinib 8.15 ± 0.7110.23 ± 0.84

Note: The data presented is for 8-methoxyquinazoline derivatives, which share a similar core structure with this compound derivatives. This information is provided for illustrative purposes to indicate the potential range of cytotoxic activity.

Experimental Protocols

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This is a standard and widely accepted method for evaluating in vitro cytotoxicity.

MTT Assay Protocol

Objective: To determine the concentration of a this compound derivative that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Blank: Medium only (no cells) for background absorbance.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of this compound derivatives.

G A 1. Cell Culture and Seeding (Cancer Cell Lines) B 2. Compound Preparation and Treatment (this compound Derivatives) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Assay (Cell Viability Assessment) C->D E 5. Data Analysis (IC50 Determination) D->E

Workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway

Several quinoline and quinazoline derivatives have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[2] The following diagram depicts a simplified representation of how a this compound derivative might inhibit this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->DestructionComplex Inactivation LRP LRP5/6 LRP->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binding TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Inhibitor This compound Derivative Inhibitor->BetaCatenin_n Inhibition of TCF/LEF Binding

Potential inhibition of the Wnt/β-catenin pathway.

Disclaimer: This document is intended for research and informational purposes only. The protocols and data presented should be adapted and validated for specific experimental conditions.

References

Application Notes and Protocols for Developing Fluorescent Probes with 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent probes derived from 4-Methoxyquinolin-8-amine. This versatile scaffold allows for the synthesis of probes capable of detecting a range of analytes and environmental conditions, including metal ions, pH, and viscosity, making it a valuable tool in biological research and drug development.

Principle of Detection

Fluorescent probes derived from this compound typically operate on the principle of modulating the electronic properties of the quinoline fluorophore upon interaction with a specific analyte. The 8-amino group serves as a convenient reaction site for the introduction of various recognition moieties. The binding of an analyte to the recognition moiety can induce conformational changes or alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence properties, such as intensity, wavelength, or lifetime. Common sensing mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): For metal ion detection, the formation of a coordination complex with the metal ion can restrict intramolecular vibrations and rotations, leading to a significant enhancement in fluorescence intensity.

  • Intramolecular Charge Transfer (ICT): Changes in the local environment, such as polarity or viscosity, can affect the efficiency of ICT processes within the probe, resulting in shifts in the emission wavelength or changes in fluorescence quantum yield.

  • Photoinduced Electron Transfer (PET): The binding of an analyte can modulate the PET process between a donor and the quinoline acceptor, switching the fluorescence "on" or "off".

Synthesis of Fluorescent Probes

A common and straightforward method for synthesizing fluorescent probes from this compound is through the formation of a Schiff base by condensation with an appropriate aldehyde. This reaction introduces a recognition element that can be tailored for specific analytes.

General Synthesis of a Schiff Base Probe from this compound

This protocol describes the synthesis of a generic Schiff base fluorescent probe by reacting this compound with an aldehyde (e.g., salicylaldehyde for potential metal ion sensing).

Materials:

  • This compound

  • Salicylaldehyde (or other desired aldehyde)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography (if necessary)

Protocol:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol. Stir the solution using a magnetic stirrer until the solid is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add the selected aldehyde (e.g., salicylaldehyde, 1 equivalent) dropwise.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The formation of the Schiff base product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Reaction Completion and Cooling: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Product Precipitation: Upon cooling, the Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification (if necessary): If the product is not pure as determined by TLC, it can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the synthesized Schiff base probe using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.

Synthesis Workflow Diagram

G cluster_synthesis Probe Synthesis Workflow start Start: Dissolve This compound in Ethanol add_aldehyde Add Aldehyde (e.g., Salicylaldehyde) start->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate and Isolate Product cool->precipitate purify Purify Product (if necessary) precipitate->purify characterize Characterize (NMR, MS, IR) purify->characterize end_product Final Fluorescent Probe characterize->end_product

Caption: General workflow for the synthesis of a Schiff base fluorescent probe from this compound.

Application Protocols

Protocol for Metal Ion Detection

This protocol outlines the general procedure for using a this compound-based probe for the detection of a specific metal ion (e.g., Zn²⁺) in solution.

Materials:

  • Synthesized fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in a suitable solvent (e.g., water or buffer)

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Fluorometer

  • Cuvettes

Protocol:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe in the desired buffer. The final concentration of the probe will depend on its fluorescence quantum yield and the sensitivity of the fluorometer, but a concentration in the range of 1-10 µM is a good starting point.

  • Spectroscopic Measurements (Baseline): Record the fluorescence emission spectrum of the probe solution alone to establish a baseline. Excite the probe at its maximum absorption wavelength (λex) and record the emission over a suitable wavelength range.

  • Titration with Metal Ion: Add increasing concentrations of the target metal ion stock solution to the probe solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Fluorescence Measurements: Record the fluorescence emission spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration. This will generate a titration curve from which the detection limit and binding constant can be determined.

  • Selectivity Test: To assess the selectivity of the probe, repeat the experiment with other metal ions at the same concentration as the target ion and compare the fluorescence response.

Metal Ion Detection Pathway

G cluster_detection Metal Ion Detection Signaling Pathway Probe Free Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex + Fluorescence_Signal Fluorescence Signal (Turn-On) Complex->Fluorescence_Signal Emits Light

Caption: "Turn-on" fluorescence mechanism upon metal ion binding.

Protocol for Live Cell Imaging of Viscosity

This protocol provides a general guideline for using a viscosity-sensitive probe derived from this compound for imaging viscosity changes in live cells.

Materials:

  • Viscosity-sensitive fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber

  • Reagents to induce viscosity changes (e.g., nystatin, monensin)

Protocol:

  • Cell Culture: Culture the desired cell line on glass-bottom dishes or coverslips until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of the viscosity probe in cell culture medium. The optimal concentration should be determined experimentally but is typically in the range of 1-10 µM.

  • Incubation: Remove the culture medium from the cells and wash them once with PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.

  • Imaging: Add fresh culture medium or a suitable imaging buffer to the cells. Place the dish on the stage of the fluorescence microscope.

  • Image Acquisition: Acquire fluorescence images of the cells using the appropriate excitation and emission filters for the probe.

  • Inducing Viscosity Changes (Optional): To observe dynamic changes in viscosity, treat the cells with a reagent known to alter intracellular viscosity (e.g., nystatin or monensin) and acquire a time-series of fluorescence images.

  • Image Analysis: Analyze the fluorescence intensity or lifetime changes in the images to quantify the relative changes in intracellular viscosity.

Live Cell Imaging Workflow

G cluster_imaging Live Cell Imaging Workflow Start Start: Culture Cells Load_Probe Load Cells with Fluorescent Probe Start->Load_Probe Incubate Incubate at 37°C Load_Probe->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Image Acquire Fluorescence Images Wash->Image Induce_Change Induce Viscosity Change (Optional) Image->Induce_Change Analyze Analyze Image Data Image->Analyze Induce_Change->Image Time-lapse End End: Quantify Viscosity Changes Analyze->End

Caption: A typical workflow for live-cell viscosity imaging using a fluorescent probe.

Quantitative Data Summary

The following tables summarize typical photophysical and sensing properties of fluorescent probes derived from 8-aminoquinoline derivatives. Note that specific values will vary depending on the exact molecular structure of the probe and the experimental conditions.

Table 1: Photophysical Properties of 8-Aminoquinoline-Based Fluorescent Probes

Probe TypeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Lifetime (τ, ns)
Metal Ion Probes
Zn²⁺ Probe350 - 400450 - 5500.1 - 0.6 (upon binding)1 - 10
Cu²⁺ Probe400 - 450500 - 600Quenched upon binding< 1
pH Probes
Acidic pH380 - 420480 - 550Varies with pH2 - 8
Basic pH450 - 500550 - 650Varies with pH1 - 5
Viscosity Probes
Low Viscosity450 - 550550 - 650Low (<0.1)< 2
High Viscosity450 - 550550 - 650High (>0.3)> 5

Table 2: Sensing Performance of 8-Aminoquinoline-Based Fluorescent Probes

Probe TargetDetection LimitLinear RangeSelectivity
Zn²⁺ 10 nM - 1 µM0.1 - 10 µMHigh over other divalent cations
pH N/ApKa ± 1.5 pH unitsHigh
Viscosity N/A1 - 1000 cPSensitive to changes in microenvironment

Troubleshooting

  • Low Fluorescence Signal:

    • Increase probe concentration.

    • Check excitation and emission wavelengths.

    • Ensure the solvent or buffer does not quench the fluorescence.

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Ensure thorough washing of cells to remove excess probe.

    • Use a buffer with low autofluorescence for imaging.

  • Poor Selectivity (for metal ion probes):

    • Modify the structure of the recognition moiety to enhance specificity.

    • Optimize the pH and buffer conditions of the assay.

  • Photobleaching:

    • Reduce excitation light intensity.

    • Decrease exposure time.

    • Use an anti-fade reagent in the imaging medium.

These application notes and protocols provide a starting point for the development and use of fluorescent probes based on this compound. Researchers are encouraged to optimize the protocols for their specific applications and to explore the vast potential of this versatile chemical scaffold.

Application Notes and Protocols for High-Throughput Screening of 4-Methoxyquinolin-8-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify and characterize inhibitors of a hypothetical serine/threonine kinase, designated here as "Kinase-Y," from a library of 4-Methoxyquinolin-8-amine analogs. Included are detailed protocols for a primary biochemical assay and a secondary cell-based assay, as well as templates for data presentation and visualization of the relevant signaling pathway and experimental workflow.

Introduction to this compound Analogs as Potential Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Analogs of this compound represent a promising class of compounds for the discovery of novel therapeutic agents. While their biological targets are diverse, many quinoline-based molecules have been identified as potent protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This application note outlines a strategy for screening this compound analogs against a hypothetical, disease-relevant serine/threonine kinase, "Kinase-Y."

Hypothetical Kinase-Y Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade involving Kinase-Y. In this pathway, an upstream growth factor receptor, upon ligand binding, activates a cascade of intracellular kinases, leading to the phosphorylation and activation of Kinase-Y. Activated Kinase-Y then phosphorylates downstream substrate proteins, promoting cell proliferation and survival. Inhibition of Kinase-Y is therefore a potential therapeutic strategy to block this pro-proliferative signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Upstream_Kinase_1 Upstream_Kinase_1 Receptor->Upstream_Kinase_1 Activates Upstream_Kinase_2 Upstream_Kinase_2 Upstream_Kinase_1->Upstream_Kinase_2 Phosphorylates Kinase_Y Kinase_Y Upstream_Kinase_2->Kinase_Y Phosphorylates & Activates Substrate_Protein Substrate_Protein Kinase_Y->Substrate_Protein Phosphorylates Proliferation_Survival Proliferation_Survival Substrate_Protein->Proliferation_Survival Promotes

Caption: Hypothetical Kinase-Y Signaling Pathway.

Experimental Workflow for HTS

The following diagram outlines the workflow for the high-throughput screening of this compound analogs. The process begins with a primary biochemical screen to identify initial hits, followed by dose-response confirmation and a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.

Compound_Library This compound Analog Library Primary_HTS Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) Compound_Library->Primary_HTS Hit_Identification Hit Identification (% Inhibition > 50%) Primary_HTS->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Primary Hits Secondary_Assay Secondary Assay: Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) Dose_Response->Secondary_Assay Validated_Hits Validated Hits for Lead Optimization Secondary_Assay->Validated_Hits

Caption: High-Throughput Screening Workflow.

Data Presentation

Quantitative data from the screening cascade should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Primary HTS Hit Summary

Compound ID% Inhibition at 10 µMHit (Yes/No)
MQA-00185.2Yes
MQA-00212.5No
MQA-00365.7Yes
.........

Table 2: Dose-Response and Secondary Assay Results for Primary Hits

Compound IDPrimary Assay IC50 (µM)Secondary Assay EC50 (µM)
MQA-0011.25.8
MQA-0038.9> 50
.........

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - TR-FRET Biochemical Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by Kinase-Y.[2]

Materials and Reagents:

  • Recombinant human Kinase-Y

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagents:

    • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • 384-well low-volume white microplates

  • TR-FRET compatible plate reader

Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs and a known kinase inhibitor (positive control) in 100% DMSO.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution or DMSO (for negative and positive controls) into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X solution of Kinase-Y and biotinylated substrate peptide in Assay Buffer to each well.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution in Assay Buffer to each well to start the kinase reaction. The final concentrations should be optimized, but a typical starting point is at the Km for ATP.

  • Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the detection reagent mixture (Eu-labeled antibody and SA-APC in detection buffer) to each well. This will stop the kinase reaction and initiate the detection process.

  • Signal Development: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

The TR-FRET signal is calculated as the ratio of the acceptor to donor emission. Percent inhibition is calculated relative to the high (no enzyme or potent inhibitor) and low (DMSO) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Secondary Screening - Cellular Thermal Shift Assay (CETSA)

This protocol describes a cell-based assay to confirm the engagement of the target kinase by the hit compounds in a cellular environment.

Materials and Reagents:

  • Cell line overexpressing Kinase-Y

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Test compounds

  • Instrumentation for protein quantification (e.g., Western blot or ELISA)

Experimental Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the hit compounds or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Heating Profile: After treatment, heat the plates at a range of temperatures for a short duration (e.g., 3 minutes). One set of wells should remain at room temperature as a control.

  • Cell Lysis: Immediately after heating, lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase-Y in the supernatant at each temperature using a specific antibody-based detection method like Western blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble Kinase-Y as a function of temperature for each compound concentration.

  • Data Analysis: A shift in the melting temperature (Tm) to a higher value in the presence of a compound indicates target engagement and stabilization. The concentration of the compound required to induce a half-maximal thermal shift (EC50) can be calculated.

Disclaimer

The protocols and signaling pathway described in this document are provided as a template and guide for screening this compound analogs against a hypothetical kinase target. Researchers should optimize these protocols for their specific kinase of interest and experimental conditions. The provided data is for illustrative purposes only.

References

Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Evaluation of 4-Methoxyquinolin-8-amine and Related Quinoline Derivatives for use in Organic Light-Emitting Diodes (OLEDs).

Audience: Researchers, scientists, and professionals in materials science and optoelectronics.

Introduction: The field of organic electronics has seen rapid advancement, with Organic Light-Emitting Diodes (OLEDs) becoming a cornerstone for next-generation displays and lighting solutions. The performance of these devices is intrinsically linked to the properties of the organic materials used. Quinoline derivatives, particularly 8-hydroxyquinoline metal complexes, have been pivotal in the development of efficient and stable OLEDs. While direct applications of this compound in OLEDs are not extensively documented in current literature, its structural similarity to foundational OLED materials like 8-hydroxyquinoline suggests its potential as a novel material.

This document provides a comprehensive guide for the evaluation of new quinoline derivatives, such as this compound, in OLEDs. It uses the well-characterized and commercially significant material, Tris(8-hydroxyquinoline)aluminium (Alq3), as a benchmark. Alq3 is widely employed as both an electron-transport material (ETL) and an emissive material (EML) in OLEDs, known for its high thermal stability, significant fluorescence quantum yield, and excellent electron-transport capabilities.[1][2]

The protocols and data presented herein offer a framework for characterizing the potential of this compound or its derivatives as either an emissive or charge-transport layer in a multilayer OLED device.

Potential Roles of Quinoline Derivatives in OLEDs

Quinoline-based molecules can be engineered for several functions within an OLED stack. The primary roles to consider for a new derivative like this compound are:

  • Emissive Layer (EML): The material can serve as the light-emitting component, either as a neat film or as a dopant in a host material. The emission color and efficiency will be key performance indicators.

  • Electron-Transport Layer (ETL): The material may facilitate the transport of electrons from the cathode to the emissive layer. A suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level is crucial for efficient electron injection and transport.[3]

  • Hole-Blocking Layer (HBL): In conjunction with its electron-transporting properties, the material might be used to confine holes within the emissive layer, thereby increasing the probability of radiative recombination.

Performance of Benchmark Quinoline-Based OLEDs

To evaluate a new material, its performance must be compared against established standards. The following table summarizes typical performance data for OLEDs utilizing Alq3, a benchmark quinoline derivative. These values can serve as a target for devices incorporating this compound.

Device StructureRole of Alq3Max. Luminance (cd/m²)Luminous Efficiency (cd/A)External Quantum Efficiency (%)Turn-on Voltage (V)Emission ColorReference Device Lifetime (hours)
ITO/PEDOT:PSS/NPD/Alq3/CsF/AlEML52,300--5.5Green-
ITO/TPD/Alq3/Mg:AgETL/EML>1,000~3.0~1<10GreenSeveral hundred
ITO/HIL/HTL/EML/TPBi/Alq3/LiF/AlETL8621.29--Blue4.2
ITO/HIL/HTL/Evaporated EML (90nm)/ETL/LiF/AlETL-3.23-8Blue8.0

Note: Performance metrics are highly dependent on the full device architecture, including the choice of hole-injection (HIL), hole-transport (HTL), and electron-injection (EIL) layers, as well as layer thicknesses.

Experimental Protocols

The following protocols describe the fabrication and characterization of a multilayer OLED device, suitable for testing a new material like this compound in an emissive or electron-transport role.

Materials and Equipment
  • Substrates: Indium Tin Oxide (ITO) coated glass, pre-patterned.

  • Organic Materials:

    • Hole-Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

    • Hole-Transport Layer (HTL): N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).

    • Material Under Test: this compound (or derivative).

    • Benchmark EML/ETL: Tris(8-hydroxyquinoline)aluminium (Alq3).

  • Cathode: Lithium Fluoride (LiF) and Aluminum (Al).

  • Solvents: Deionized water, isopropanol, acetone.

  • Equipment:

    • Ultrasonic bath.

    • UV-Ozone cleaner.

    • Spin coater.

    • Hotplate.

    • High-vacuum thermal evaporation system (<10⁻⁶ Torr).

    • Source measure unit (SMU).

    • Photometer/Spectroradiometer.

    • Glovebox with an inert atmosphere (N₂ or Ar).

Substrate Preparation
  • Clean the patterned ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates using a nitrogen gun.

  • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

Device Fabrication (Example Structure: ITO/PEDOT:PSS/NPB/Test Material/LiF/Al)

This process should be carried out in a cleanroom environment.

  • Hole-Injection Layer (HIL) Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat an aqueous solution of PEDOT:PSS onto the ITO surface at 3000-4000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 120-150°C for 15 minutes to remove residual water. This should result in a film of approximately 30-40 nm.

  • Organic Layer and Cathode Deposition (via Thermal Evaporation):

    • Transfer the substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking vacuum. The deposition rate should be maintained at 1-2 Å/s for the organic layers.

      • Hole-Transport Layer (HTL): Evaporate NPB to a thickness of 40-50 nm.

      • Emissive/Test Layer: Evaporate the test material (this compound) to a thickness of 50-60 nm. For comparison, a control device should be fabricated with Alq3 in this layer.

    • Electron-Injection Layer (EIL): Evaporate LiF to a thickness of 0.5-1 nm at a rate of 0.1-0.2 Å/s.

    • Cathode: Evaporate Aluminum (Al) to a thickness of 100-150 nm at a rate of 5-10 Å/s.

  • Encapsulation:

    • Remove the completed devices from the evaporation chamber inside the glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit to apply a forward bias voltage sweep to the device.

    • Simultaneously, measure the current flowing through the device and the light output (luminance) using a calibrated photometer.

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage, measure the emitted light spectrum using a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • Efficiency Calculations:

    • Luminous Efficiency (cd/A): Calculated from the luminance and current density data.

    • External Quantum Efficiency (EQE, %): Calculated from the number of photons emitted per second divided by the number of electrons injected per second.

  • Lifetime Measurement:

    • Operate the device at a constant initial luminance (e.g., 100 or 1000 cd/m²) and monitor the time it takes for the luminance to decrease to 50% of its initial value (T₅₀).

Visualized Workflows and Structures

The following diagrams illustrate the fundamental structure of the fabricated OLED and the experimental workflow.

OLED_Structure cluster_OLED OLED Device Stack Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) Test_Layer Test Layer (e.g., this compound, 60 nm) HTL HTL (NPB, 40 nm) Light_Emission Light Emission Test_Layer->Light_Emission HIL HIL (PEDOT:PSS, 30 nm) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer OLED device structure for testing new organic materials.

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization cluster_analysis Analysis Substrate_Cleaning ITO Substrate Cleaning & UV-Ozone Spin_Coating Spin Coat HIL (PEDOT:PSS) Substrate_Cleaning->Spin_Coating Thermal_Evaporation Thermal Evaporation (HTL, Test Layer, EIL, Cathode) Spin_Coating->Thermal_Evaporation Encapsulation Device Encapsulation Thermal_Evaporation->Encapsulation JVL_Test J-V-L Measurement Encapsulation->JVL_Test EL_Spectrum EL Spectrum & CIE JVL_Test->EL_Spectrum Lifetime_Test Lifetime Analysis EL_Spectrum->Lifetime_Test Data_Analysis Data Analysis & Performance Evaluation Lifetime_Test->Data_Analysis

Caption: Workflow for the fabrication and characterization of test OLED devices.

Conclusion

While this compound has not been established as a conventional OLED material, its structural relation to the highly successful 8-hydroxyquinoline family makes it a candidate worthy of investigation. By following the detailed protocols for device fabrication and characterization outlined in this document, and by using the performance of standard Alq3-based devices as a benchmark, researchers can systematically evaluate the potential of this compound and other novel quinoline derivatives. This structured approach will enable the identification of promising new materials for the advancement of OLED technology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Methoxyquinolin-8-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common and established route for the synthesis of this compound involves a two-step process:

  • Skraup Synthesis: Cyclization of an appropriate aminomethoxybenzene derivative with glycerol under acidic and oxidizing conditions to form the key intermediate, 4-methoxy-8-nitroquinoline.

  • Reduction of the Nitro Group: Conversion of the nitro group in 4-methoxy-8-nitroquinoline to the corresponding amine to yield the final product, this compound.

Q2: Why is the Skraup synthesis often challenging, and what are the key factors for success?

A2: The Skraup synthesis is a powerful method for quinoline synthesis but is notoriously exothermic and can be difficult to control.[1][2] Key factors for a successful and high-yielding reaction include:

  • Moderators: The use of a moderator, such as ferrous sulfate (FeSO₄), is crucial to control the reaction's vigor and prevent excessive charring and tar formation.[1]

  • Temperature Control: Careful and gradual heating is necessary to initiate the reaction, followed by efficient cooling to manage the exothermic phase.[1]

  • Slow Acid Addition: The dropwise addition of concentrated sulfuric acid helps to maintain a manageable reaction rate.[1]

  • Efficient Stirring: Good agitation is essential for uniform heat distribution and preventing localized hotspots.

Q3: What are the most effective methods for reducing the nitro group in 4-methoxy-8-nitroquinoline?

A3: Several methods are effective for the reduction of the nitro group. The choice of method often depends on the available equipment, scale of the reaction, and the presence of other functional groups. Common methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas. It often provides high yields and purity.

  • Metal/Acid Reduction: A classic and robust method using metals like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl). This method is often cost-effective for larger scale syntheses.[3]

Q4: I am having difficulty purifying the final product, this compound. What are the common challenges and solutions?

A4: The basic nature of the amino group in this compound can lead to challenges during purification by column chromatography on silica gel, such as peak tailing and irreversible adsorption. To overcome this, consider the following:

  • Use of a Basic Modifier: Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase can significantly improve the peak shape and recovery.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as alumina or reversed-phase silica.

  • Acid-Base Extraction: An initial acid-base extraction can be a highly effective way to remove non-basic impurities before chromatographic purification.

Troubleshooting Guides

Part 1: Skraup Synthesis of 4-methoxy-8-nitroquinoline
Observed Issue Potential Cause Troubleshooting Steps
Reaction is too vigorous and uncontrollable The Skraup reaction is highly exothermic.- Ensure the presence of a moderator like ferrous sulfate (FeSO₄).- Add concentrated sulfuric acid slowly and with efficient cooling.- Maintain vigorous stirring to dissipate heat.
Low yield of the desired product - Incomplete reaction.- Degradation of product due to excessive heat.- Formation of side products.- Ensure the reaction is heated for a sufficient duration after the initial exothermic phase.- Optimize the reaction temperature; avoid overheating.- Use a suitable oxidizing agent, such as nitrobenzene or arsenic acid.
Significant tar formation Harsh acidic and oxidizing conditions can lead to polymerization.- Use a moderator to control the reaction rate.- Avoid excessively high temperatures.- Purify the crude product by steam distillation or column chromatography on a robust stationary phase like alumina.
Difficulty in isolating the product from the reaction mixture The crude product is often a complex mixture.- After neutralization, perform a thorough extraction with a suitable organic solvent.- Consider steam distillation to separate the volatile quinoline derivative from non-volatile tars.
Part 2: Reduction of 4-methoxy-8-nitroquinoline
Observed Issue Potential Cause Troubleshooting Steps
Incomplete reduction of the nitro group - Insufficient reducing agent.- Inactive catalyst (for catalytic hydrogenation).- Insufficient reaction time or temperature.- Increase the molar excess of the reducing agent (e.g., Fe, Sn).- For catalytic hydrogenation, use fresh, high-quality catalyst.- Increase the reaction time and/or temperature.
Formation of side products (e.g., azo compounds) Can occur with certain reducing agents under specific conditions.- For catalytic hydrogenation, ensure complete reaction to the amine.- When using metal/acid, ensure a sufficient amount of acid is present.
Product degradation during workup The amino group can be susceptible to oxidation.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible.- Minimize the exposure of the purified product to air and light.
Difficulty in separating the product from the metal salts (in metal/acid reduction) Metal hydroxides can precipitate with the product.- After basification, filter the reaction mixture through a pad of celite to remove insoluble metal salts before extraction.- Perform multiple extractions to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-8-nitroquinoline (Skraup Synthesis)

Reactants and Reagents

Compound Molecular Weight ( g/mol ) Amount Moles
2-Amino-5-methoxyaniline138.1713.8 g0.1
Glycerol92.0927.6 g (22 mL)0.3
Arsenic Pentoxide229.8423.0 g0.1
Sulfuric Acid (conc.)98.0830 mL-

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add 2-amino-5-methoxyaniline, glycerol, and arsenic pentoxide.

  • With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. An exothermic reaction will occur, and the temperature should be monitored.

  • After the initial exotherm subsides, gently heat the mixture to 130-140 °C and maintain this temperature for 3-4 hours.

  • Cool the reaction mixture to below 100 °C and cautiously pour it into a large beaker containing ice water.

  • Neutralize the acidic solution with concentrated ammonium hydroxide until it is alkaline.

  • The crude 4-methoxy-8-nitroquinoline will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 60-70%

Protocol 2: Synthesis of this compound (Reduction with Fe/HCl)

Reactants and Reagents

Compound Molecular Weight ( g/mol ) Amount Moles
4-methoxy-8-nitroquinoline204.1820.4 g0.1
Iron powder55.8433.5 g0.6
Ethanol46.07200 mL-
Hydrochloric Acid (conc.)36.4610 mL-

Procedure:

  • In a round-bottom flask, suspend 4-methoxy-8-nitroquinoline in ethanol.

  • Add the iron powder to the suspension.

  • With stirring, add concentrated hydrochloric acid dropwise. The reaction is exothermic.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the product.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing 0.5% triethylamine) or by recrystallization.

Expected Yield: 80-90%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitro Group Reduction Start 2-Amino-5-methoxyaniline + Glycerol + Arsenic Pentoxide + H₂SO₄ Reaction1 Heating at 130-140°C Start->Reaction1 Workup1 Quench with Ice Water & Neutralize with NH₄OH Reaction1->Workup1 Purification1 Filtration & Recrystallization Workup1->Purification1 Intermediate 4-methoxy-8-nitroquinoline Purification1->Intermediate Start2 4-methoxy-8-nitroquinoline + Fe Powder + Ethanol + HCl Intermediate->Start2 Reaction2 Reflux for 2-3 hours Start2->Reaction2 Workup2 Filtration & Basification Reaction2->Workup2 Purification2 Extraction & Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Synthesis? Step1 Skraup Synthesis Issue? Start->Step1 Yes Step2 Reduction Step Issue? Start->Step2 No Vigorous Reaction too Vigorous? Step1->Vigorous Tar Excessive Tar Formation? Step1->Tar IncompleteRed Incomplete Reduction? Step2->IncompleteRed PurificationIssue Purification Difficulty? Step2->PurificationIssue Sol_Moderator Add Ferrous Sulfate Control Acid Addition Vigorous->Sol_Moderator Sol_Temp Optimize Temperature Use Moderator Tar->Sol_Temp Sol_Reagent Increase Reducing Agent Check Catalyst Activity IncompleteRed->Sol_Reagent Sol_Purify Use Basic Modifier in Mobile Phase Consider Acid-Base Extraction PurificationIssue->Sol_Purify

References

Technical Support Center: Purification of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methoxyquinolin-8-amine and related derivatives by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Potential Cause Suggested Solution
Compound appears to be degrading on the silica gel column. This compound is a basic compound and can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2]Deactivate the Silica Gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a base, such as 0.1-3% triethylamine (TEA), before loading the sample.[1][2]Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[1]
Poor separation and significant peak tailing. The basic amino group on the quinoline ring can interact strongly with acidic silanol groups on the surface of the silica gel, causing tailing and poor resolution.[1][2][3]Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a competing base, like 0.1-1% triethylamine (TEA), into your eluent. This masks the active silanol sites and improves peak shape.[1][2]Optimize Mobile Phase Polarity: Systematically vary the solvent ratio (e.g., Hexane/Ethyl Acetate) to achieve an optimal retention factor (Rf) of 0.2-0.3 on TLC before scaling up to the column.[4]
The compound is eluting too quickly (low retention) or not at all (irreversible adsorption). The polarity of the mobile phase is either too high, causing rapid elution, or too low, resulting in the highly polar amine sticking to the stationary phase.[1][2]Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. Common systems include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.[4]For highly polar compounds: If your compound does not move from the baseline, consider a more polar mobile phase like dichloromethane/methanol. If it still shows strong retention, reversed-phase chromatography might be a better alternative.[1]
Co-elution of the product with impurities of similar polarity. The selected solvent system does not provide adequate selectivity to resolve the target compound from closely related impurities.[2][5]Try a Different Solvent System: If a hexane/ethyl acetate system fails, try a system with different solvent selectivity, such as dichloromethane/acetone or toluene/ethyl acetate.[2]Consider an Alternative Stationary Phase: Switching from silica gel to alumina or a bonded phase can alter the separation mechanism and may resolve the co-eluting species.[1][5]Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution and may be necessary to achieve the desired purity.[2]

Frequently Asked Questions (FAQs)

Q1: Why are 8-aminoquinoline derivatives often challenging to purify by silica gel chromatography? 8-aminoquinoline derivatives pose purification challenges primarily due to their basicity. The amino group at the 8-position can strongly interact with the acidic silanol groups on silica gel, leading to issues like irreversible adsorption, peak tailing, and on-column degradation.[2] Furthermore, their polarity may necessitate the use of highly polar mobile phases, which can reduce separation selectivity.[2]

Q2: How do I choose the right stationary phase for my purification? Silica gel is the most common stationary phase for normal-phase chromatography.[4] However, for basic compounds like this compound, deactivating the silica with triethylamine is often necessary.[1][2] If problems persist, consider alternative stationary phases like neutral or basic alumina, which are less acidic and can prevent degradation of sensitive compounds.[1]

Q3: What is the best method for loading my sample onto the column? For optimal separation, the sample should be loaded in a concentrated band with a minimal amount of solvent.

  • Wet Loading: Dissolve the crude product in a minimal volume of the mobile phase and carefully apply it to the top of the column bed.[2]

  • Dry Loading: If the compound has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder, which is then carefully added to the top of the packed column.

Q4: Can I use acid-base extraction as a preliminary purification step? Yes, acid-base extraction is an excellent initial step to remove neutral or acidic impurities. Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer basified to recover the purified amine, which can then be further polished by column chromatography if needed.[2]

Experimental Protocols & Data

Mobile Phase Selection Guide

The selection of an appropriate mobile phase is critical for successful separation. Optimization should always be performed using thin-layer chromatography (TLC) before committing to a column.

Stationary PhaseMobile Phase System (Starting Ratios)Compound Polarity SuitabilityNotes
Silica Gel Hexane / Ethyl Acetate (9:1 to 1:1)Low to Medium PolarityA standard system for many organic compounds.[4]
Silica Gel (TEA Deactivated) Hexane / Ethyl Acetate + 0.5% TEABasic CompoundsThe added triethylamine minimizes peak tailing.[1][2]
Silica Gel (TEA Deactivated) Dichloromethane / Methanol + 0.5% TEA (99:1 to 95:5)Medium to High PolarityUseful if the compound shows low mobility in less polar systems.
Neutral Alumina Dichloromethane / Ethyl Acetate (9:1 to 1:1)Acid-Sensitive Basic CompoundsA good alternative to silica gel to avoid degradation.[1]
General Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of this compound on silica gel.

  • TLC Analysis:

    • Develop a TLC method to find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.2-0.3.

    • Prepare the chosen mobile phase (eluent). For this compound, it is highly recommended to add 0.1-1% triethylamine to the eluent to prevent peak tailing.[2]

  • Column Preparation (Wet Packing Method):

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel (60–120 mesh) in the mobile phase.[6]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[4][6]

    • Allow the silica gel to settle into a uniform, packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent.[2]

    • Using a pipette, carefully load the sample solution onto the top of the silica gel bed.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top surface of the silica.

    • Begin eluting the column, collecting the eluent in a series of numbered fractions (e.g., test tubes).[6]

    • Maintain a constant head of solvent above the silica gel at all times to prevent the column from running dry.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure compound.

    • Remove the solvent (and triethylamine) under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Workflow Visualization

Purification_Workflow Crude Crude this compound TLC TLC Analysis: Optimize Mobile Phase (e.g., Hexane/EtOAc + TEA) Crude->TLC Step 1 Prep Prepare Column: - Slurry pack silica gel - Equilibrate with mobile phase TLC->Prep Step 2 Load Sample Loading: Dissolve in minimal solvent and load onto column Prep->Load Step 3 Elute Elution & Fraction Collection: Run mobile phase through column Collect fractions sequentially Load->Elute Step 4 Monitor Monitor Fractions by TLC Elute->Monitor Step 5 Combine Combine Pure Fractions Monitor->Combine Fractions are pure Impure Impure Fractions: Re-column if necessary Monitor->Impure Fractions are impure/mixed Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Step 6 Pure Pure this compound Evap->Pure Step 7

Caption: Experimental workflow for the purification of this compound.

References

troubleshooting poor peak shape in HPLC analysis of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methoxyquinolin-8-amine. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) - General Peak Shape Issues

Q1: What are the most common types of poor peak shape in HPLC?

Poor peak shape in HPLC can lead to inaccurate quantification and unreliable data.[1] The most common issues are:

  • Peak Tailing: An asymmetrical peak with a "tail" extending to the right, which is a common problem when analyzing basic compounds like this compound.[1][2]

  • Peak Fronting: An asymmetrical peak with a leading edge that is less steep than the trailing edge.[3][4]

  • Peak Splitting: A single compound appears as two or more merged peaks, sometimes described as a "shoulder" or "twin" peak.[1][5]

  • Broad Peaks: Peaks that are wider than expected, leading to decreased resolution and sensitivity.[1][6]

Q2: My peak is tailing. What are the common causes and solutions?

Peak tailing is the most frequent issue encountered with basic analytes like this compound.[7] It is often indicated by a tailing factor (Asymmetry Factor) greater than 1.2.[7][8]

Common Causes & Solutions for Peak Tailing

CauseDescriptionRecommended Solutions
Secondary Silanol Interactions The basic amine group of the analyte interacts strongly with acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[2][7][9] This creates a secondary retention mechanism that causes tailing.[4][7]Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5.[10] This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[4][8] Use an End-Capped Column: Select a modern, high-purity, end-capped column where most silanol groups are chemically deactivated.[1][4] Add a Mobile Phase Modifier: Introduce a competing base like Triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA preferentially interacts with the active silanol sites.[10][11]
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the analyte's pKa, both ionized and unionized forms of the analyte can exist, leading to peak distortion.[9]Maintain a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure a single ionic state.
Column Overload Injecting too much sample mass saturates the stationary phase, which can lead to tailing.[3][8]Reduce the injection volume or dilute the sample.[3][8] Consider using a column with a higher loading capacity or a larger internal diameter.[3]
Column Contamination or Degradation Contaminants on the column frit or packing material can create active sites that cause tailing.[11] An old or degraded column loses efficiency.[8]Use guard columns and filter all samples and mobile phases.[1][11] Regularly flush the column with a strong solvent or, if performance does not improve, replace the column.[1][8]
Extra-Column Volume Excessive volume from long or wide-bore tubing, fittings, or a large detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.[8]Minimize dead volume by using shorter, narrower internal diameter tubing (e.g., 0.17 mm or smaller) and ensuring all fittings are properly connected.[6][8]

A troubleshooting workflow for peak tailing is visualized below.

G cluster_0 Troubleshooting Peak Tailing for this compound start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Check Mobile Phase pH Is it acidic (e.g., pH 2.5-3.5)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using Formic or Phosphoric Acid check_ph->adjust_ph No check_column Evaluate Column Is it a modern, end-capped C18 or C8? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an End-Capped or Polar-Embedded Column check_column->change_column No check_overload Check for Overload Does diluting the sample improve shape? check_column->check_overload Yes change_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes add_modifier Consider adding a competing base (e.g., 0.1% Triethylamine) check_overload->add_modifier No end_node Peak Shape Improved reduce_load->end_node add_modifier->end_node

Caption: Troubleshooting workflow for peak tailing of a basic amine.

Q3: Why is my peak fronting and how can I fix it?

Peak fronting, where the peak is skewed to the left, is often caused by overloading the column or issues with the sample solvent.[3][4]

Common Causes & Solutions for Peak Fronting

CauseDescriptionRecommended Solutions
Column Overload Injecting a sample at a concentration that is too high can saturate the stationary phase, leading to fronting.[3][12][13]Reduce the sample concentration by diluting it or decrease the injection volume.[12][13]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band will spread and elute unevenly, causing distortion.[12][13]Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[8]
Poor Column Packing / Column Collapse A void or channel in the column packing bed can lead to an uneven flow path and cause fronting.[3][4] This can result from excessive pressure or operating outside the column's recommended pH or temperature range.[4][12]Replace the column. Always operate within the manufacturer's specified limits for pressure and pH.[3]
Low Temperature Operating at a low column temperature can sometimes contribute to fronting.[10]Increase the column temperature using a column oven to improve peak shape.[14]

Q4: My peak is split into two. What is the problem?

Peak splitting can be caused by issues with the sample introduction, the column itself, or the mobile phase.[5]

Common Causes & Solutions for Peak Splitting

CauseDescriptionRecommended Solutions
Blocked Column Frit A partially blocked inlet frit disrupts the flow path, causing the sample band to be distributed unevenly onto the column.[4][5]Replace the in-line filter or guard column.[11] If permitted by the manufacturer, try reverse-flushing the column to dislodge particulates. If the problem persists, the column may need replacement.[11]
Sample Solvent Incompatibility Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.Dissolve the sample in the mobile phase or a weaker solvent.
Void in Column Packing A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[4][5]Replace the column. Using a guard column can help extend the life of the analytical column.[1]
Co-eluting Impurity What appears to be a split peak may actually be two different compounds eluting very close together.[5]Optimize the method to improve resolution by adjusting the mobile phase composition, gradient slope, or temperature.[5] Injecting a smaller volume might help resolve the two distinct peaks.

Q5: My peaks are excessively broad. What should I do?

Broad peaks can be caused by a variety of factors, from column deterioration to issues within the HPLC system itself.[1][6]

Common Causes & Solutions for Broad Peaks

CauseDescriptionRecommended Solutions
Column Deterioration An aging or contaminated column loses its efficiency (theoretical plates), resulting in broader peaks.[1][6]Flush the column with a strong solvent.[1] If this doesn't work, the column likely needs to be replaced.[6] Using a guard column can prolong column life.[1]
Extra-Column Dead Volume Excessive volume in tubing, connections, or the detector cell causes the analyte band to spread before and after the column.[6][8]Use shorter, narrower tubing (e.g., 0.17 mm ID).[6] Ensure all fittings are properly made and minimize the use of adapters.
Inappropriate Mobile Phase Conditions A mobile phase with a pH that is too high or low, or with insufficient buffer strength, can lead to peak broadening.[6] A flow rate that is too low can also increase band broadening.[15]Optimize the mobile phase pH and ensure the buffer concentration is adequate (e.g., 10-50 mM).[6][8] Check the column manufacturer's recommendation for the optimal flow rate.[15]
Mass Transfer Limitations Slow diffusion of the analyte between the mobile and stationary phases can cause peaks to broaden. This is more common with larger particle size columns or at low temperatures.[6]Increase the column temperature (e.g., to 35-45°C) to improve mass transfer.[6] Consider using a column with smaller particles if system pressure allows.[6]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol is critical for achieving good peak shape with ionizable compounds like this compound.

  • Determine Target pH: For basic amines, a low pH (e.g., 2.5-3.5) is typically used to protonate residual silanols and ensure the analyte is in a single, protonated state.[10]

  • Prepare Aqueous Phase: Use high-purity water (e.g., Milli-Q). If a buffer is needed, choose one with a pKa within +/- 1 unit of the target pH (e.g., phosphate or formate buffer).[16] A typical buffer concentration is 10-50 mM.[8]

  • Adjust pH: Add an acid (e.g., formic acid, phosphoric acid) dropwise to the aqueous portion only while monitoring with a calibrated pH meter. Important: Always adjust the pH of the aqueous component before mixing with the organic solvent.[16]

  • Mix Mobile Phase: Measure the required volumes of the pH-adjusted aqueous phase and the HPLC-grade organic solvent (e.g., acetonitrile or methanol) and combine them.[17]

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[14]

  • Filter (Optional but Recommended): If not already done during degassing, filter the mobile phase through a 0.45 µm filter to remove particulates that could block the system.[11]

Protocol 2: Diagnosing Column Overload

  • Prepare Sample: Prepare your standard or sample of this compound at the concentration you normally inject.

  • Initial Injection: Inject the sample using your standard method and record the chromatogram, paying close attention to the peak shape.

  • Dilute Sample: Prepare a 10-fold dilution of your sample using the mobile phase as the diluent.[11]

  • Inject Diluted Sample: Inject the same volume of the diluted sample.

  • Compare Chromatograms: If the peak shape (e.g., fronting or tailing) improves significantly in the diluted sample's chromatogram, column overload is a likely cause.[11] To remedy this, either dilute your sample for analysis or reduce the injection volume.[3]

Quantitative Data: Recommended Starting HPLC Conditions

The following table provides recommended starting parameters for the HPLC analysis of this compound and similar quinoline derivatives. Optimization will likely be required for your specific application.[17]

ParameterRecommended ConditionRationale & Notes
Column C18 or C8, end-capped, high-purity silica (e.g., 4.6 x 150 mm, 3.5 µm)C18 and C8 columns provide good hydrophobic retention.[18] End-capping is crucial to minimize peak tailing from silanol interactions with the basic amine.[10][18]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.5)Low pH suppresses the ionization of silanol groups, leading to improved peak symmetry for basic compounds.[10][17]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides lower backpressure and better peak shape.[10] However, MeOH may offer different selectivity and can be tested as an alternative.[10][18]
Elution Mode GradientA gradient elution (e.g., starting at a low percentage of B and increasing over time) is often best for separating the main peak from any impurities.[17][18]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate. Adjust as needed based on column dimensions and desired analysis time.
Column Temperature 30 - 40 °CElevated temperature can improve peak efficiency, reduce viscosity, and lower backpressure.[14][18]
Injection Volume 5 - 20 µLStart with a low volume to avoid column overload.[14]
Detection UV, wavelength set at a maximum absorbance for the analyte

Visualizing Method Development Workflow

The following workflow illustrates the logical steps for developing a robust HPLC method for an analyte like this compound.

G cluster_1 HPLC Method Development Workflow start Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., End-capped C18) start->select_column select_mobile_phase Select Mobile Phase (A: 0.1% Formic Acid in H2O, B: ACN) select_column->select_mobile_phase scout_gradient Run Scouting Gradient (e.g., 5-95% B over 20 min) select_mobile_phase->scout_gradient eval_retention Evaluate Retention & Peak Shape scout_gradient->eval_retention eval_retention->select_mobile_phase Poor Retention optimize_gradient Optimize Gradient Slope & Time eval_retention->optimize_gradient Good Retention eval_resolution Evaluate Resolution (Is it sufficient?) optimize_gradient->eval_resolution optimize_selectivity Optimize Selectivity (Change organic solvent, pH, or column) eval_resolution->optimize_selectivity No validate Method Validation (Linearity, Accuracy, Precision) eval_resolution->validate Yes optimize_selectivity->scout_gradient

References

Technical Support Center: Synthesis of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed synthetic procedures and by-product analyses for 4-Methoxyquinolin-8-amine are not extensively documented in publicly available literature. This guide is based on the well-established synthesis of its isomer, 6-Methoxyquinolin-8-amine, which follows a similar synthetic logic. The by-products and troubleshooting advice are inferred from this analogous synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the general synthetic route for Methoxyquinolin-8-amines?

A1: The synthesis is typically a two-step process. The first step is a Skraup reaction to construct the quinoline ring system, followed by the reduction of a nitro group to the desired amine. For the analogous 6-Methoxyquinolin-8-amine, the synthesis starts with 3-nitro-4-aminoanisole and glycerol, which undergo the Skraup reaction to form 6-methoxy-8-nitroquinoline.[1][2] This intermediate is then reduced to 6-methoxyquinolin-8-amine.[2]

Q2: I am getting a low yield and a lot of tar in my Skraup reaction. What are the common causes and how can I fix this?

A2: Low yields and tar formation are frequent issues in the Skraup synthesis due to its highly exothermic nature.[3]

  • Uncontrolled Reaction Temperature: The reaction can become violent if not properly controlled.[1] Localized overheating leads to polymerization and charring.

    • Solution: Carefully control the rate of addition of sulfuric acid to manage the initial exotherm. Use a well-controlled heating bath (e.g., an oil bath) to maintain the reaction temperature within the specified range.[1]

  • Sub-optimal Reagent Ratios: Incorrect stoichiometry can lead to side reactions and incomplete conversion.

    • Solution: Ensure accurate measurement of all reactants: the aniline derivative, glycerol, sulfuric acid, and the oxidizing agent.

  • Inefficient Mixing: Poor agitation can cause localized hotspots.

    • Solution: Use a robust mechanical stirrer to ensure the reaction mixture is homogeneous.[1]

Q3: What are the potential by-products from the Skraup reaction step?

A3: Several by-products can form during the Skraup reaction.

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-nitro-4-aminoanisole (in the case of the 6-methoxy isomer).[1] This can be difficult to remove from the product.[1]

  • Positional Isomers: While the starting material is chosen to favor the desired isomer, minor amounts of other isomers could potentially form depending on the precise reaction conditions.

  • Polymeric Tar: As mentioned, this is a significant by-product resulting from the polymerization of acrolein (formed in situ from glycerol) and other reactive intermediates.

Q4: I am having trouble with the reduction of the nitroquinoline. What are common issues and by-products?

A4: The reduction of the nitro group is the second key step and can present its own challenges.

  • Incomplete Reduction: The reaction may not go to completion, leaving unreacted 6-methoxy-8-nitroquinoline.

    • Solution: Ensure the reducing agent (e.g., SnCl₂) is of good quality and used in sufficient stoichiometric excess.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Over-reduction: While less common for nitro groups, highly reactive reducing agents could potentially affect other parts of the molecule under harsh conditions.

  • By-products from the Reducing Agent: The choice of reducing agent can introduce impurities. For example, when using metals in acid (like Sn/HCl), metal salts will need to be thoroughly removed during the work-up.

Data Presentation: Potential Impurities

Impurity Name Potential Origin Molecular Formula Molecular Weight ( g/mol ) Notes
3-nitro-4-aminoanisole (for 6-methoxy isomer)Unreacted starting materialC₇H₈N₂O₃168.15Can be difficult to remove from the nitroquinoline intermediate.[1]
6-methoxy-8-nitroquinolineIncomplete reductionC₁₀H₈N₂O₃204.18Starting material for the reduction step.
Polymeric TarSide reaction in Skraup synthesisVariableHighA complex mixture of polymers; a major cause of low yields.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction)

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, create a slurry of powdered arsenic oxide (oxidizing agent), 3-nitro-4-aminoanisole, and glycerol.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The temperature will rise spontaneously.

  • Dehydration: Heat the mixture carefully under vacuum to a specific temperature (e.g., 105-110°C) to remove water.

  • Cyclization: After dehydration, increase the temperature and add more sulfuric acid dropwise over several hours while maintaining a strict temperature range (e.g., 117-119°C).

  • Work-up: Cool the reaction mixture, dilute it with water, and then pour it into a mixture of ammonium hydroxide and ice to precipitate the crude product.

  • Purification: Filter the crude product. Wash it with water and then methanol to remove unreacted starting materials and other impurities.[1] The product can be further purified by recrystallization from a suitable solvent like chloroform.[1]

Protocol 2: Reduction of 6-Methoxy-8-nitroquinoline to 6-Methoxyquinolin-8-amine

This is a general procedure based on common reduction methods.[2]

  • Reaction Setup: Dissolve 6-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Reducing Agent: Add a reducing agent such as stannous chloride (SnCl₂) or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Reaction Monitoring: Heat the mixture if necessary and monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up:

    • If using SnCl₂, dilute the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts and the product. Extract the product with an organic solvent.

    • If using catalytic hydrogenation, filter off the catalyst.

  • Purification: Concentrate the organic extract. The crude product can be purified by column chromatography or recrystallization from a solvent like methanol.[4]

Visualizations

G cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Reduction Starting_Materials 3-Nitro-4-aminoanisole + Glycerol + H₂SO₄, As₂O₅ Intermediate 6-Methoxy-8-nitroquinoline Starting_Materials->Intermediate Byproduct_1 Unreacted Starting Material Starting_Materials->Byproduct_1 Incomplete Reaction Byproduct_2 Polymeric Tar Starting_Materials->Byproduct_2 Side Reaction Final_Product 6-Methoxyquinolin-8-amine Intermediate->Final_Product Reduction (e.g., SnCl₂) Byproduct_3 Unreacted Nitro Compound Intermediate->Byproduct_3 Incomplete Reduction

Caption: Synthesis pathway and potential by-product formation.

G Start Problem Encountered (e.g., Low Yield, Impure Product) Check_Step Identify Synthesis Step: Skraup or Reduction? Start->Check_Step Skraup_Issues Skraup Reaction Issues: - Low Yield? - Tar Formation? Check_Step->Skraup_Issues Skraup Reduction_Issues Reduction Issues: - Incomplete Reaction? Check_Step->Reduction_Issues Reduction Skraup_Solutions Troubleshoot Skraup: 1. Check Temp Control 2. Verify Reagent Ratios 3. Ensure Efficient Mixing Skraup_Issues->Skraup_Solutions Reduction_Solutions Troubleshoot Reduction: 1. Check Reducing Agent Quality 2. Monitor with TLC 3. Adjust Reaction Time/Temp Reduction_Issues->Reduction_Solutions Analysis Analyze Product: - TLC - HPLC - NMR Skraup_Solutions->Analysis Reduction_Solutions->Analysis Purification Purify Product: - Recrystallization - Column Chromatography Analysis->Purification End Pure Product Purification->End

Caption: Troubleshooting workflow for synthesis issues.

References

stability of 4-Methoxyquinolin-8-amine in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methoxyquinolin-8-amine. This resource is intended for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in acidic and basic media during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is primarily affected by several factors:

  • pH: The compound's stability can vary significantly in acidic versus basic conditions due to the protonation state of the amino group and the quinoline nitrogen.[1]

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even light exposure. This can often lead to the formation of colored impurities.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation through both hydrolysis and oxidation pathways.[1][2]

  • Light Exposure: Aromatic and heterocyclic compounds like this compound can be sensitive to light, which may promote photolytic degradation.[1][3]

Q2: How should I store stock solutions of this compound to ensure long-term stability?

A2: To maintain the integrity of your this compound stock solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to keep stock solutions at low temperatures, such as -20°C or -80°C.[4]

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1][3]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing aliquots under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][3]

  • Aliquotting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

Q3: What are the likely degradation pathways for this compound in acidic and basic media?

A3: While specific degradation pathways for this compound are not extensively documented in readily available literature, general knowledge of quinoline and aromatic amine chemistry suggests the following:

  • Acidic Conditions: In acidic media, the primary degradation pathway is likely hydrolysis of the methoxy group to a hydroxyl group, especially at elevated temperatures. The protonated amine and quinoline nitrogen may offer some protection against oxidation.

  • Basic Conditions: In basic media, the compound is more susceptible to oxidation of the amino group. This can lead to the formation of nitroso, nitro, and eventually polymeric species. The formation of hydroxylated derivatives is also a possibility.[3]

Troubleshooting Guides

Issue 1: Discoloration of this compound solution (e.g., turning yellow or brown).
Possible Cause Troubleshooting Steps
Oxidation 1. Ensure all solvents are deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Prepare and handle solutions under an inert atmosphere whenever possible. 3. Store solutions protected from light and at low temperatures.[1][3]
Photodegradation 1. Work with the compound in a dimly lit area. 2. Use amber-colored glassware or wrap containers with aluminum foil.[3]
High pH 1. If the experimental conditions allow, maintain the pH of the solution in the neutral to slightly acidic range. 2. If a basic pH is required, prepare the solution fresh before each use and minimize its exposure to air.
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of Stock Solution 1. Prepare fresh stock solutions more frequently. 2. Store aliquots of the stock solution at -80°C for long-term use.[4] 3. Before use, visually inspect the stock solution for any signs of precipitation or color change.
Instability in Assay Media 1. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer or cell culture medium. 2. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
Precipitation from Solution 1. Verify the solubility of this compound in your assay medium at the desired concentration. 2. Consider using a co-solvent system if solubility is an issue, ensuring the co-solvent is compatible with your assay.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

Methodology:

  • Acidic Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[2][5]

  • Basic Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.[2][5]

  • Oxidative Degradation:

    • Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase.[2][5]

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Assessing Stability in Aqueous Buffers

This protocol helps determine the stability of this compound at different pH values relevant to experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Acetate buffer (pH 4-5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glycine buffer (pH 9-10)[6]

  • Incubator at 37°C

  • HPLC system

Methodology:

  • Sample Preparation:

    • Dilute the 10 mM stock solution of this compound into each of the aqueous buffers (acetate, PBS, glycine) to a final concentration of 10 µM.

  • Incubation:

    • Incubate the solutions at 37°C.[6]

  • Time Points:

    • Take aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).[6]

  • Sample Quenching and Storage:

    • To stop further degradation, mix the aliquots with an equal volume of cold methanol and store at -20°C until analysis.[6]

  • HPLC Analysis:

    • Analyze the samples by HPLC to determine the percentage of this compound remaining at each time point relative to the 0-hour sample.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 4.5)% Remaining (pH 7.4)% Remaining (pH 9.5)
0100100100
199.598.295.1
299.196.590.3
498.293.181.5
896.586.766.4
2490.365.235.8

Table 2: Troubleshooting Summary for HPLC Analysis

Issue Possible Cause Recommended Action
Poor Peak Shape (Tailing) Secondary interactions between the basic amine and residual silanols on the HPLC column.[2]Use a column with end-capping or a polar-embedded phase. Adjust the mobile phase pH to ensure the amine is fully protonated.[2]
Appearance of New Peaks in Stressed Samples Degradation of the parent compound.Use a PDA detector to check for peak purity. Optimize the HPLC method to ensure separation of degradation products from the main peak.[3]
Loss of Analyte Adsorption to sample vials or plates.Use polypropylene or Teflon plates/vials to minimize non-specific binding.[6]

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Acid Acidic Condition (0.1 M HCl) Stress_Acid Incubate at 60°C Prep_Acid->Stress_Acid Prep_Base Basic Condition (0.1 M NaOH) Stress_Base Incubate at 60°C Prep_Base->Stress_Base Prep_Oxidative Oxidative Condition (3% H2O2) Stress_Oxidative Room Temperature Prep_Oxidative->Stress_Oxidative Neutralize Neutralize Samples Stress_Acid->Neutralize Stress_Base->Neutralize HPLC HPLC Analysis Stress_Oxidative->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data TroubleshootingLogic Start Inconsistent Experimental Results Check_Solution Check Stock Solution Integrity Start->Check_Solution Check_Media_Stability Assess Stability in Assay Media Start->Check_Media_Stability Check_Solubility Verify Solubility Start->Check_Solubility Degraded Solution Discolored or Precipitated? Check_Solution->Degraded Unstable Significant Degradation in Media? Check_Media_Stability->Unstable Insoluble Precipitation Observed? Check_Solubility->Insoluble Degraded->Check_Media_Stability No Prepare_Fresh Prepare Fresh Stock Solution Degraded->Prepare_Fresh Yes Unstable->Check_Solubility No Optimize_Time Optimize Experiment Duration Unstable->Optimize_Time Yes Optimize_Solvent Optimize Solvent/Concentration Insoluble->Optimize_Solvent Yes Proceed Proceed with Optimized Protocol Insoluble->Proceed No Prepare_Fresh->Proceed Optimize_Time->Proceed Optimize_Solvent->Proceed

References

preventing oxidation and photodegradation of 4-Methoxyquinolin-8-amine solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxyquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation and photodegradation of this compound solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellow/brown color. What is the cause?

A1: The development of a yellow or brown color in your this compound solution is a common indicator of degradation, specifically oxidation. Aromatic amines, such as this compound, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored polymeric byproducts.[1] This process can be accelerated by exposure to light and elevated temperatures.

Q2: How can I prevent the oxidation of my this compound solution?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere.[1] This involves using degassed solvents and blanketing the solution with an inert gas like argon or nitrogen.[1][2] Storing the solution in a cool, dark place can also significantly slow down the degradation process.[1] For long-term storage, sealing the compound in an ampoule under an inert atmosphere is a reliable method.

Q3: Are there any chemical additives I can use to prevent the oxidation of this compound?

A3: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Free radical scavengers, such as Butylated Hydroxytoluene (BHT), can be added to the solution in small amounts to prevent the initiation of oxidative chain reactions. It is advisable to test the compatibility and effectiveness of any antioxidant with your specific experimental setup.

Q4: My experiment requires exposure to light. How can I protect my this compound solution from photodegradation?

A4: Photodegradation can be minimized by using amber glass vials or by wrapping your glassware in aluminum foil to block light exposure.[1] If direct light exposure is unavoidable, you should aim to minimize the duration of exposure. Conducting experiments under controlled, low-light conditions can also be beneficial.

Q5: What are the likely degradation products of this compound?

A5: The degradation of the quinoline structure can occur through the attack of reactive oxygen species. For instance, superoxide radicals may attack the pyridine ring, potentially leading to the formation of byproducts such as 2-aminobenzaldehyde, 2-quinolinone, and 4-quinolinone.[3][4] Hydroxyl radicals could attack the benzene ring, resulting in hydroxylated quinoline derivatives.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation of the amine group.1. Prepare fresh solutions using degassed solvents. 2. Work under an inert atmosphere (Nitrogen or Argon). 3. Add a suitable antioxidant (e.g., BHT). 4. Store solutions in a cool, dark place.
Low Yield or Incomplete Reaction Degradation of the starting material.1. Confirm the purity of the this compound before use. 2. Ensure all preventative measures against oxidation and photodegradation are in place during the reaction.
Formation of Insoluble Particulates Polymerization of degradation products.1. Filter the solution before use. 2. Implement rigorous inert atmosphere techniques to prevent the formation of these byproducts.
Inconsistent Experimental Results Variable degradation of the compound between experiments.1. Standardize the handling and storage procedures for all solutions. 2. Perform a stability study to understand the degradation profile under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[5]

  • Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.[5]

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours and then dilute with the mobile phase.[5]

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to a suitable concentration.[5]

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours before analysis.[5]

Forced Degradation Workflow cluster_conditions Degradation Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Basic Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative Degradation (3% H2O2, RT) Oxidative->HPLC Thermal Thermal Degradation (105°C, solid) Thermal->HPLC Photo Photolytic Degradation (UV light, 254nm) Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol DPPH Stock Solution (0.1mM in Methanol) Mix Mix Components in 96-well plate DPPH_sol->Mix Amine_sol This compound Stock Solution Amine_sol->Mix AOX_sol Antioxidant (e.g., BHT) Stock Solution AOX_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Degradation_Prevention_Pathway cluster_compound Compound Stability cluster_stressors Stress Factors cluster_prevention Preventative Measures Compound This compound (Stable) Degraded Degradation Products (Colored, Inactive) Compound->Degraded Degradation Oxygen Atmospheric Oxygen Oxygen->Degraded Light UV/Visible Light Light->Degraded Heat Elevated Temperature Heat->Degraded Inert Inert Atmosphere (N2 or Ar) Inert->Oxygen Displaces Degas Degassed Solvents Degas->Oxygen Removes Antioxidant Antioxidants (e.g., BHT) Antioxidant->Oxygen Scavenges Radicals Light_Protect Light Protection (Amber Vials) Light_Protect->Light Blocks Cold_Storage Cold Storage Cold_Storage->Heat Reduces

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyquinolin-8-amine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 4-Methoxyquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The main reactive sites are the nucleophilic 8-amino group and the quinoline ring system. The 8-amino group readily undergoes reactions such as N-alkylation and N-acylation. The quinoline ring can participate in electrophilic aromatic substitution, with the substitution pattern influenced by the directing effects of the methoxy and amino groups. Additionally, the molecule can be modified to undergo palladium-catalyzed cross-coupling reactions.[1]

Q2: Why are my functionalization reactions with this compound resulting in low yields?

Low yields can stem from several factors:

  • Reduced Nucleophilicity: The 8-amino group's nucleophilicity can be lower than expected, which can hinder reactions.

  • Steric Hindrance: The position of the 8-amino group, flanked by the fused ring, can create steric hindrance, impeding the approach of bulky reagents.[2]

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.[1]

  • Starting Material Degradation: this compound can be sensitive to air, light, and acidic conditions, potentially degrading during the reaction.[3]

Q3: How can I improve the selectivity for mono-alkylation and avoid di-alkylation products?

Over-alkylation is a common challenge as the secondary amine product can be more nucleophilic than the primary amine starting material.[1] To favor mono-alkylation, consider the following strategies:

  • Use a Large Excess of the Amine: Employing a significant excess of this compound relative to the alkylating agent increases the probability of the alkylating agent reacting with the starting material.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help control the reaction and minimize over-alkylation.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity.[1]

Q4: Is it necessary to protect the amino group of this compound?

Protecting the amino group is a common and often recommended strategy, especially when using strong oxidizing agents, electrophiles, or certain catalysts, to prevent unwanted side reactions and degradation.[3]

Q5: What are suitable protecting groups for the 8-amino group?

Common protecting groups for aromatic amines that are compatible with the this compound scaffold include:

  • Carbamates: Tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) are widely used and can be removed under acidic or hydrogenolysis conditions, respectively.[3]

  • Amides: Acetyl (Ac) or pivaloyl (Piv) groups can also be employed, although their removal often requires harsher conditions.[3]

Troubleshooting Guides

Guide 1: Low Yield in N-Acylation Reactions

If you are experiencing low yields during N-acylation, consider the following troubleshooting steps:

Troubleshooting Flowchart for Low N-Acylation Yield

start Low N-Acylation Yield reactive_reagent Use More Reactive Acylating Agent (e.g., Acyl Chloride/Anhydride) start->reactive_reagent Sluggish Reaction? strong_base Employ a Strong, Non-Nucleophilic Base (e.g., Proton-Sponge®, DBU) reactive_reagent->strong_base increase_temp Increase Reaction Temperature strong_base->increase_temp lewis_acid Consider Lewis Acid Catalysis increase_temp->lewis_acid end Improved Yield lewis_acid->end

Caption: Troubleshooting flowchart for optimizing N-acylation reactions.

Table 1: Optimization Parameters for N-Acylation of this compound

ParameterInitial ConditionOptimized ConditionRationalePotential Yield Improvement
Acylating Agent Carboxylic Acid + Coupling AgentAcyl Chloride or AnhydrideAcyl chlorides are more electrophilic and reactive.[2]Low (<20%) to High (>85%)
Base Triethylamine (Et3N)Proton-Sponge® or DBUStrong, non-nucleophilic bases increase the amine's nucleophilicity without competing in the reaction.[2]Moderate (40-60%) to High (>85%)
Temperature Room Temperature50-80 °CProvides the necessary activation energy to overcome the reactivity barrier.[2]Low (<20%) to High (>85%)
Guide 2: Unsuccessful Buchwald-Hartwig Amination

For challenges with Buchwald-Hartwig amination, a systematic optimization of the catalyst system and reaction conditions is crucial.[4]

Experimental Workflow for Buchwald-Hartwig Amination

reagents 1. Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent 2. Add Anhydrous Solvent (e.g., Toluene, Dioxane, t-BuOH) reagents->solvent inert 3. Degas and place under Inert Atmosphere (Ar/N2) solvent->inert heat 4. Heat Reaction Mixture (80-110 °C) inert->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup and Extraction monitor->workup purify 7. Purify by Column Chromatography workup->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Table 2: Troubleshooting Buchwald-Hartwig Amination of this compound

IssuePotential CauseSuggested Solution
Low or No Product Inactive CatalystUse fresh palladium precursor and ligand. Ensure anaerobic conditions.
Suboptimal LigandScreen different phosphine ligands (e.g., BrettPhos, XantPhos). Bulky, electron-rich ligands are often effective.[5]
Incorrect BaseThe choice of base is critical. Screen inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and alkoxides (LHMDS, NaOtBu).[1]
Poor SolubilityUse a solvent system that ensures all components are dissolved at the reaction temperature (e.g., toluene, dioxane, t-BuOH).[1]
Steric HindranceIncrease the reaction temperature and/or time.[1][2]
Side Product Formation Dehalogenation of Aryl HalideUse a less reactive base or lower the reaction temperature.
Homocoupling of Aryl HalideAdjust the catalyst and ligand loading.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.) and a strong, non-nucleophilic base such as Proton-Sponge® (1.5 equiv.) in an anhydrous solvent like DMF.

  • Reaction Initiation: Cool the mixture to 0 °C.

  • Reagent Addition: Add the acyl chloride (1.1 equiv.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80 °C.

  • Monitoring: Stir for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a suitable phosphine ligand (e.g., BrettPhos, 0.05 equiv.), and a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., t-BuOH). Add a strong base (e.g., LHMDS, 1.0 M in THF, 2.0 equiv.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Purify the desired compound from the crude mixture using column chromatography.

Logical Relationship for Successful Functionalization

start Goal: Successful Functionalization of this compound reagent_choice Appropriate Reagent Selection (Reactive and Sterically Compatible) start->reagent_choice conditions Optimized Reaction Conditions (Solvent, Temperature, Base) start->conditions purity High Purity of Starting Materials start->purity atmosphere Inert Reaction Atmosphere start->atmosphere monitoring Careful Reaction Monitoring reagent_choice->monitoring conditions->monitoring purity->monitoring atmosphere->monitoring purification Effective Purification Strategy monitoring->purification success High Yield of Pure Product purification->success

Caption: Key factors influencing successful functionalization.

References

Technical Support Center: Scale-Up Synthesis of 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 4-Methoxyquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A common and scalable approach to the synthesis of this compound involves a multi-step process, typically starting from a readily available substituted aniline. A representative synthetic pathway is the Skraup-Doebner-von Miller reaction or a related quinoline synthesis, followed by functional group manipulations. A plausible route involves the nitration of a 3-methoxyaniline derivative, followed by cyclization to form the quinoline ring, and finally, reduction of the nitro group to the desired amine.

Q2: What are the primary challenges in the purification of this compound at a larger scale?

The purification of 8-aminoquinoline derivatives like this compound can be challenging on a large scale due to several factors:

  • Basicity: The amino group at the 8-position makes the molecule basic. This can lead to strong interactions with silica gel during column chromatography, resulting in tailing peaks and potential product loss.

  • Polarity: The presence of both an amino and a methoxy group imparts polarity, which can necessitate the use of polar solvent systems for chromatography, making solvent removal more energy-intensive on a large scale.

  • Potential for Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light for extended periods during processing and purification.

  • Isomeric Impurities: The synthesis may yield positional isomers, which often have very similar physical and chemical properties, making their separation by standard crystallization or chromatography difficult.

Q3: What safety precautions should be taken during the scale-up synthesis of this compound?

Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Nitration and cyclization reactions are often highly exothermic. Proper temperature control, including the use of jacketed reactors with efficient cooling systems and controlled addition of reagents, is critical to prevent runaway reactions.

  • Hazardous Reagents: The use of strong acids (e.g., sulfuric acid, nitric acid) and flammable solvents requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and adherence to safe handling procedures.

  • Hydrogenation: If catalytic hydrogenation is used for the nitro group reduction, proper procedures for handling hydrogen gas and the pyrophoric catalyst (e.g., Palladium on carbon) must be followed to mitigate the risk of fire or explosion.

Troubleshooting Guides

Problem 1: Low Yield in the Quinoline Ring Formation Step

Possible Causes & Solutions

Possible Cause Identification Troubleshooting Steps
Incomplete Reaction TLC or HPLC analysis shows the presence of significant starting material.- Increase reaction temperature or time. - Ensure efficient mixing to overcome mass transfer limitations at a larger scale. - Check the quality and stoichiometry of reagents.
Side Reactions Formation of significant byproducts observed by TLC/HPLC/MS.- Optimize the reaction temperature; localized overheating can promote side reactions. - Control the rate of addition of the cyclizing agent. - Evaluate different cyclization reagents or catalysts.
Product Degradation The appearance of dark, tarry materials in the reaction mixture.- Lower the reaction temperature. - Reduce the reaction time. - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 2: Formation of Impurities During Nitration

Possible Causes & Solutions

Possible Cause Identification Troubleshooting Steps
Formation of Regioisomers ¹H NMR or HPLC-MS analysis indicates the presence of isomers with different substitution patterns on the aromatic ring.- Carefully control the reaction temperature; lower temperatures often favor the desired isomer. - Optimize the nitrating agent and the acid catalyst concentration. - Consider a milder nitrating agent.
Over-nitration (Di-nitration) Mass spectrometry shows the presence of a dinitro-substituted product.- Use a stoichiometric amount of the nitrating agent. - Control the addition rate of the nitrating agent. - Maintain a low reaction temperature.
Oxidation of Starting Material The reaction mixture turns dark, and complex impurity profiles are observed by HPLC.- Ensure the starting material is of high purity. - Use a pre-cooled acid mixture for nitration. - Maintain a strictly controlled temperature throughout the addition.
Problem 3: Difficulties in the Final Product Purification

Possible Causes & Solutions

Possible Cause Identification Troubleshooting Steps
Product Tailing on Silica Gel Column Broad, tailing peaks during column chromatography leading to poor separation and mixed fractions.- Deactivate the silica gel with a base (e.g., triethylamine) before packing the column. - Add a small percentage of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase. - Consider using an alternative stationary phase like alumina.
Co-elution with Impurities Impurities are consistently present in the product fractions despite chromatography.- Optimize the mobile phase composition using TLC to achieve better separation. - Consider a different solvent system or a gradient elution. - If impurities are non-basic, an acid-base workup can be used to isolate the basic product before chromatography.
Product Degradation During Purification The color of the product darkens during or after purification.- Work under an inert atmosphere to minimize oxidation. - Use degassed solvents for chromatography. - Protect the product from light by using amber glassware or covering the equipment with aluminum foil.

Experimental Protocols

Hypothetical Scale-Up Synthesis of 4-Methoxy-8-nitroquinoline

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with 3-methoxyaniline (1.0 kg, 8.12 mol) and cooled to 0-5 °C.

  • Acidic Mixture: A pre-cooled mixture of concentrated sulfuric acid (5.0 L) and fuming nitric acid (0.65 L, 15.4 mol) is prepared separately and maintained at 0-5 °C.

  • Nitration: The acidic mixture is added dropwise to the stirred solution of 3-methoxyaniline over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Cyclization (Skraup-type reaction): To the above mixture, glycerol (2.2 L, 29.2 mol) is added, followed by a suitable oxidizing agent (e.g., arsenic pentoxide or a milder alternative). The reaction mixture is then carefully heated to 120-130 °C for 3-4 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice (20 kg). The mixture is then neutralized with a concentrated sodium hydroxide solution to pH 7-8, leading to the precipitation of the crude product.

  • Purification: The crude solid is filtered, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield 4-methoxy-8-nitroquinoline.

Reduction of 4-Methoxy-8-nitroquinoline to this compound
  • Reaction Setup: A 50 L hydrogenation reactor is charged with 4-methoxy-8-nitroquinoline (1.0 kg, 4.90 mol), a suitable solvent like ethanol (20 L), and a catalytic amount of 10% Palladium on Carbon (50% wet, 100 g).

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas (50-60 psi). The reaction mixture is stirred vigorously at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) to afford the final product.

Data Presentation

Table 1: Hypothetical Yield and Purity Data for the Scale-Up Synthesis

Step Starting Material Product Scale (mol) Yield (%) Purity (by HPLC, %)
Nitration/Cyclization 3-Methoxyaniline4-Methoxy-8-nitroquinoline8.1265-75>95
Reduction 4-Methoxy-8-nitroquinolineThis compound4.9085-95>99

Table 2: Common Impurities and their Characterization

Impurity Name Structure Potential Origin Analytical Method for Detection
6-Methoxy-8-nitroquinolineIsomerNon-regioselective nitrationHPLC, ¹H NMR
4-Methoxy-6-nitroquinolineIsomerNon-regioselective nitrationHPLC, ¹H NMR
Dinitro-4-methoxyquinolineByproductOver-nitrationLC-MS
Oxidized byproductsComplex mixtureOxidation of the amine productHPLC (multiple peaks), Color change

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Methoxyaniline nitration Nitration & Cyclization start->nitration intermediate Crude 4-Methoxy-8-nitroquinoline nitration->intermediate reduction Reduction intermediate->reduction workup Aqueous Work-up & Neutralization intermediate->workup product Crude this compound reduction->product filtration Filtration & Catalyst Removal product->filtration recrystallization1 Recrystallization workup->recrystallization1 recrystallization2 Final Recrystallization filtration->recrystallization2 final_product Pure this compound recrystallization2->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_purification start Crude this compound column_chroma Column Chromatography on Silica Gel start->column_chroma tailing Peak Tailing Observed? column_chroma->tailing co_elution Co-elution of Impurities? tailing->co_elution No add_base Add Triethylamine to Mobile Phase or Use Alumina tailing->add_base Yes degradation Product Degradation? co_elution->degradation No optimize_mobile Optimize Mobile Phase or Use Acid-Base Work-up co_elution->optimize_mobile Yes inert_atmosphere Use Inert Atmosphere & Protect from Light degradation->inert_atmosphere Yes pure_product Pure Product degradation->pure_product No add_base->column_chroma optimize_mobile->column_chroma inert_atmosphere->column_chroma

Caption: Troubleshooting decision tree for the purification of this compound.

Technical Support Center: Resolving Impurities in 4-Methoxyquinolin-8-amine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides, FAQs, and protocols are based on established methods for structurally similar compounds, such as 4-methylisoquinolin-8-amine and other 8-aminoquinoline derivatives.[1][2][3] Researchers should use this information as a starting point and may need to optimize these methods for the specific properties of 4-Methoxyquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

Impurities in this compound can originate from several sources:

  • Synthesis: Incomplete reactions or side reactions during the synthesis process can lead to the presence of starting materials, intermediates, and by-products.[4]

  • Degradation: The 8-aminoquinoline scaffold can be susceptible to degradation, particularly through oxidation of the amine group.[2][5] Exposure to air, light, high temperatures, or harsh pH conditions can accelerate this process.[2][5]

  • Storage: Improper storage can lead to the formation of degradation products over time.[2]

Q2: I'm observing unexpected peaks in my HPLC analysis. How can I identify these unknown impurities?

Identifying unknown impurities requires a systematic approach, often involving a combination of techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool that provides the molecular weight of the impurity. Tandem MS (MS/MS) can offer fragmentation patterns to help elucidate the structure.[2]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR provides detailed structural information.[2]

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[2] This can help to confirm if the unknown peaks in the original sample are due to degradation.

Q3: My HPLC peak for this compound is showing poor shape (e.g., tailing). What could be the cause and how can I fix it?

Poor peak shape for basic compounds like this compound in reversed-phase HPLC is a common issue.[2] Potential causes and solutions include:

  • Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica-based column, leading to peak tailing.[2]

    • Solution: Use a mobile phase with a basic modifier like triethylamine (0.1-1%) or switch to an amine-functionalized or end-capped column.[2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte.[2]

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

  • Column Overload: Injecting too much sample can lead to peak fronting.[2]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: The stationary phase can degrade over time.[2]

    • Solution: Replace the column with a new one.

Q4: I am unable to separate a known impurity from the main this compound peak. What steps can I take to improve the resolution?

Improving the separation of closely eluting peaks often requires methodical optimization of the HPLC method:[2]

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous phase. Trying a different organic modifier (e.g., methanol instead of acetonitrile) can also alter selectivity.[2]

  • Change Column Chemistry: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., C8, phenyl-hexyl) can provide the necessary change in selectivity.[6]

  • Adjust the Gradient Profile: Modifying the gradient slope or employing a multi-step gradient can help to better separate challenging peaks.[2]

  • Control the Temperature: Running the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.[2]

Q5: What is the most suitable method for purifying my this compound sample?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid sample.[7] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[8]

  • Column Chromatography: This is a versatile method for separating the desired compound from a mixture of impurities.[9] For basic compounds like 8-aminoquinolines, using a mobile phase containing a basic modifier (e.g., triethylamine) or using a different stationary phase like alumina can prevent streaking and improve yield.[3]

  • Acid-Base Extraction: This technique is useful for separating the basic this compound from neutral or acidic impurities. The compound can be protonated and extracted into an aqueous acidic phase, leaving other impurities in the organic phase.[3]

Data Presentation

Table 1: Hypothetical Impurity Profile for this compound

This table presents a hypothetical impurity profile based on potential synthetic and degradation pathways.[2]

Impurity NamePotential SourceTypical RRT*Identification Method
4-Methoxy-8-nitroquinolineSynthesis Intermediate~1.2LC-MS, NMR
Starting Material XSynthesisVariesLC-MS
Oxidized DimerDegradation (Oxidative)~0.8LC-MS/MS
Hydrolysis ProductDegradation (Acidic/Basic)~0.6LC-MS

*Relative Retention Time (RRT) is an example and will vary based on the specific HPLC method.

Table 2: Example HPLC Method Parameters for Impurity Profiling

The following are starting parameters for an HPLC method that can be adapted for this compound.[6][10][11]

ParameterMethod 1: Reversed-Phase C18Method 2: Alternative Phase
Column C18 (e.g., 250mm x 4.6mm, 5µm)Phenyl-Hexyl (e.g., 150mm x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium Acetate, pH 9.0
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Elution GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general procedure for analyzing the purity of this compound samples.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.[11]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable buffer/modifier)

  • This compound reference standard and test sample

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[10]

4. Chromatographic Conditions (Starting Point):

  • Use the parameters outlined in Table 2 (Method 1) as a starting point.

5. Data Analysis:

  • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the percentage of each impurity using area percent normalization, assuming all impurities have a similar response factor to the main component.[11]

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products.[2]

1. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[2]

2. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours and then dilute for HPLC analysis.[2]

4. Thermal Degradation:

  • Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.

  • Dissolve the sample in the mobile phase for HPLC analysis.[2]

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the solution directly by HPLC.[2]

Protocol 3: Purification by Recrystallization

This protocol describes a general procedure for purifying solid this compound.[7][12]

1. Solvent Selection:

  • Perform solubility tests with small amounts of the compound in various solvents at room temperature and at their boiling points to find a suitable solvent.[13] The ideal solvent will dissolve the compound poorly at low temperatures but completely at high temperatures.[8]

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent and heat the mixture until the solid completely dissolves.[8]

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.[12]

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[12][13]

4. Filtration and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]

5. Drying:

  • Air-dry the purified crystals on the filter paper or in a desiccator.[12]

Visualizations

experimental_workflow cluster_start Start: Impure Sample cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End: Pure Product start Impure this compound hplc HPLC Purity Check start->hplc lcms LC-MS for Unknowns hplc->lcms Unknown Peaks Present decision Purity Acceptable? hplc->decision recrystallization Recrystallization decision->recrystallization No (Minor Impurities) chromatography Column Chromatography decision->chromatography No (Major/Multiple Impurities) end Pure Product decision->end Yes final_qc Final QC Check recrystallization->final_qc chromatography->final_qc final_qc->end

Caption: General workflow for impurity analysis and purification.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Peak Shape (e.g., Tailing) cause1 Secondary Interactions (Analyte-Silanol) start->cause1 cause2 Wrong Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 solution1 Add Basic Modifier (e.g., TEA) or Use End-Capped Column cause1->solution1 solution2 Adjust pH to Ensure Single Analyte Ionic State cause2->solution2 solution3 Reduce Sample Concentration or Injection Volume cause3->solution3

Caption: Troubleshooting guide for poor HPLC peak shape.

References

Technical Support Center: Enhancing the Solubility of 4-Methoxyquinolin-8-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Methoxyquinolin-8-amine during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: this compound, like many quinoline derivatives, is a poorly water-soluble compound.[1][2] Its aromatic structure contributes to low aqueous solubility, which can lead to precipitation in biological buffers and result in inaccurate assay data, underestimated activity, and poor reproducibility.[3][4][5]

Q2: What are the initial recommended strategies to improve the solubility of this compound for in vitro assays?

A2: For initial screening, the primary goal is to achieve the desired concentration using a simple and non-interfering method. The most common starting points are the use of co-solvents, pH adjustment, and the inclusion of cyclodextrins.[6][7]

Q3: How do co-solvents help in solubilizing this compound?

A3: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds when added to an aqueous solution.[8][9] They work by reducing the polarity of the solvent system. Commonly used co-solvents include Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[6][]

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, as this compound possesses an amine group, its solubility is expected to be pH-dependent.[11][12] In acidic conditions (lower pH), the amine group can become protonated, forming a more soluble salt. Therefore, adjusting the pH of your buffer to a more acidic range can significantly increase its solubility.[][13]

Q5: What are cyclodextrins and how do they enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming a water-soluble inclusion complex that can then be readily dissolved in aqueous media.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[6]

Q6: What is a solid dispersion and is it suitable for my biological assays?

A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[18] This formulation can enhance the dissolution rate and solubility.[19] While highly effective, preparing solid dispersions involves more complex techniques like solvent evaporation, melting, or spray drying, and may be more suitable for later stages of drug development rather than initial high-throughput screening.[20][21]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates upon dilution into aqueous buffer from a DMSO stock. The final concentration of the compound exceeds its aqueous solubility. The percentage of DMSO in the final assay volume is too low to maintain solubility.1. Decrease the final compound concentration. 2. Increase the DMSO concentration in the final assay volume. Be mindful of the tolerance of your specific assay to DMSO, as high concentrations can be toxic to cells or inhibit enzyme activity.[22][23]3. Use a different co-solvent such as PEG 400 or ethanol in combination with DMSO.[]4. Pre-dissolve the compound in a solution containing a solubilizing agent like HP-β-cyclodextrin before final dilution.[6]
Inconsistent results and high variability between replicate wells. The compound is not fully dissolved, leading to a heterogeneous solution. The compound may be precipitating out of solution over the course of the assay.1. Visually inspect your solutions for any precipitate or cloudiness. [6]2. Sonication or vortexing of the stock solution and final assay solution may help to dissolve the compound fully.[4]3. Prepare fresh dilutions for each experiment.4. Consider a kinetic solubility assay to determine the solubility under your specific assay conditions.[3]
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm the solubility of the compound in your assay buffer using a validated method.2. Employ one of the solubilization strategies outlined in the FAQs (co-solvents, pH adjustment, cyclodextrins) to increase the concentration of the dissolved compound.[24]
Assay artifacts or interference. The solubilizing agent (e.g., high concentration of DMSO, surfactant, or cyclodextrin) is interfering with the assay components.1. Run a vehicle control containing the solubilizing agent at the same concentration used with your compound to assess its effect on the assay.[22]2. Titrate the concentration of the solubilizing agent to find the lowest effective concentration that maintains compound solubility and minimizes assay interference.

Data Presentation: Comparison of Solubilization Strategies

Strategy Mechanism Advantages Disadvantages Typical Concentration Range
Co-solvents Reduces solvent polarity.[]Simple to implement, suitable for high-throughput screening.[8]Can cause cellular toxicity or enzyme inhibition at higher concentrations.[22] May not be sufficient for very poorly soluble compounds.DMSO: <1% (cell-based assays), up to 5% (biochemical assays). Ethanol/PEG 400: 1-10%.
pH Adjustment Ionization of the amine group to form a more soluble salt.[12]Effective for ionizable compounds, simple to prepare.[]Potential for pH to affect assay performance or compound stability. May not be suitable for all biological systems.Adjust pH to 1-2 units below the pKa of the amine for optimal solubility.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[]Low toxicity, high solubilization capacity for suitable molecules.[14]Can be more expensive. May not be effective for all molecular shapes and sizes. Potential for the cyclodextrin itself to interact with assay components.1-10% w/v of HP-β-CD.
Solid Dispersions Increases surface area and wettability by dispersing the drug in a hydrophilic carrier.[18]Significant increase in dissolution rate and solubility.[25]More complex to prepare, may not be practical for initial screening. Requires specialized equipment.Not applicable for direct addition to assays; used to create a more soluble solid form of the compound.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex and/or sonicate the solution for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of working stock solutions.

  • Addition to Assay:

    • Directly add a small volume of the DMSO working stock solution to the aqueous assay buffer to achieve the final desired concentration.

    • Ensure the final concentration of DMSO in the assay does not exceed the tolerance limit of your biological system (typically <1% for cell-based assays).[22]

    • Always include a vehicle control with the same final concentration of DMSO.

Protocol 2: Solubilization using pH Adjustment
  • Determine the pKa:

    • If the pKa of the 8-amine group of this compound is not known, it can be predicted using software or determined experimentally.

  • Buffer Preparation:

    • Prepare a series of buffers with pH values ranging from 1-2 pH units below the predicted pKa of the amine. Common biological buffers that can be used include citrate or phosphate buffers, adjusted with HCl.[13]

  • Solubility Testing:

    • Add an excess amount of this compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Assay Preparation:

    • Use the buffer system that provides the desired solubility and is compatible with your biological assay. Prepare stock solutions directly in this acidic buffer.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10-20% w/v).

  • Formation of Inclusion Complex:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Mix vigorously (vortex) and then allow the mixture to equilibrate by shaking or rotating for several hours or overnight at a controlled temperature.

    • This process facilitates the formation of the drug-cyclodextrin inclusion complex.

  • Preparation of Final Solution:

    • Centrifuge or filter the solution to remove any undissolved compound.

    • The resulting clear solution contains the solubilized this compound complex. Determine the concentration of the dissolved compound using a validated analytical method.

  • Use in Assay:

    • This solution can be used directly in the biological assay or diluted further with the assay buffer as needed.

    • Ensure to include a vehicle control containing the same concentration of HP-β-CD.

Visualizations

G cluster_start Start cluster_strategy Initial Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble Compound: This compound cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin solubility_check Solubility Check: Visual Inspection & Quantification cosolvent->solubility_check ph_adjust->solubility_check cyclodextrin->solubility_check assay_compat Assay Compatibility Check: Vehicle Control solubility_check->assay_compat Soluble? failure Re-evaluate Strategy or Consider Advanced Methods (e.g., Solid Dispersion) solubility_check->failure Insoluble success Proceed with Biological Assay assay_compat->success Compatible? assay_compat->failure Incompatible

Caption: Troubleshooting workflow for enhancing the solubility of this compound.

G cluster_process Mechanism of Cyclodextrin Solubilization compound Poorly Soluble Compound (this compound) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex water Aqueous Solution (Assay Buffer) complex->water Dissolves in

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Methoxyquinolin-8-amine and Primaquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the 8-aminoquinoline antimalarial drug, primaquine, and the related compound, 4-Methoxyquinolin-8-amine. While extensive experimental data is available for primaquine, a cornerstone in malaria therapy, direct biological activity data for this compound is limited in publicly available literature. Much of the information regarding this compound is in the context of its use as a precursor for the synthesis of other antimalarial agents. This comparison, therefore, synthesizes the robust data for primaquine and contrasts it with the available information and logical inferences for this compound, highlighting its role as a foundational scaffold in medicinal chemistry.

Overview of Primaquine and this compound

Primaquine is a crucial drug in the fight against malaria, primarily used for the radical cure of Plasmodium vivax and Plasmodium ovale malaria by eradicating the dormant liver stages of the parasite (hypnozoites)[1]. It also possesses gametocytocidal activity against P. falciparum, which is key to preventing the transmission of malaria[2]. The biological activity of primaquine is complex and not fully understood, but it is known to be a prodrug that requires metabolic activation to exert its antimalarial effects[3][4].

This compound, also known as 8-amino-6-methoxyquinoline, shares the core quinoline ring structure with primaquine. It serves as a key synthetic intermediate in the development of various quinoline-based therapeutic agents[5]. While direct data on its antimalarial efficacy is scarce, its derivatives have shown promising antiplasmodial activities[6].

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for primaquine. Due to the lack of direct experimental data for this compound in the reviewed literature, a direct quantitative comparison is not possible. The table for this compound is therefore largely speculative and based on the properties of its derivatives and its structural similarity to primaquine, highlighting areas where research is needed.

Table 1: Quantitative Biological Data for Primaquine

ParameterValueOrganism/Cell LineReference
Antimalarial Activity
IC50 (Blood Stage)Varies with strainP. falciparum[7]
Activity against hypnozoitesEffectiveP. vivax, P. ovale[1][2]
Gametocytocidal ActivityPotentP. falciparum[2]
Cytotoxicity
Hemolytic AnemiaCan occur in G6PD deficient individualsHumans[1]
MethemoglobinemiaCan occurHumans[1]
Pharmacokinetics
Bioavailability96%Humans[1]
Half-life~6 hoursHumans[1]
MetabolismHepatic (CYP2D6)Humans[3][8]

Table 2: Postulated Biological Data Profile for this compound

ParameterPostulated Value/ActivityRationale/Comment
Antimalarial Activity
IC50 (Blood Stage)Likely low to moderateDerivatives show activity. The basic 8-aminoquinoline scaffold is known to have some intrinsic antiplasmodial properties.
Activity against hypnozoitesUnknown, potentially lowThe side chain of primaquine is crucial for its activity against hypnozoites.
Gametocytocidal ActivityUnknown
Cytotoxicity
Hemolytic AnemiaPotential for toxicity in G6PD deficient individualsThe 8-aminoquinoline core is associated with this toxicity.
General CytotoxicityLikely lower than primaquineThe reactive metabolites of primaquine contribute significantly to its toxicity.
Pharmacokinetics
BioavailabilityUnknown
Half-lifeUnknown
MetabolismLikely undergoes hepatic metabolismThe quinoline ring is susceptible to metabolism.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of typical methodologies used to assess the biological activities of compounds like primaquine.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the blood stages of Plasmodium falciparum.

  • Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 or K1 strains) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay: The parasite culture is incubated with the different drug concentrations in a 96-well plate for 48-72 hours.

  • Quantification of Parasite Growth: Parasite growth inhibition is typically measured using DNA-intercalating fluorescent dyes (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Gametocytocidal Assay

This assay assesses the ability of a compound to kill the sexual stages (gametocytes) of P. falciparum.

  • Gametocyte Culture: Mature stage V gametocytes are produced in vitro from asexual parasite cultures.

  • Drug Treatment: The gametocyte culture is treated with various concentrations of the test compound for a defined period (e.g., 48 hours).

  • Viability Assessment: Gametocyte viability is determined using metabolic assays (e.g., AlamarBlue) or by microscopy to assess morphological changes.

  • Data Analysis: The concentration at which 50% of the gametocytes are killed (GC50) is determined.

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of a compound against mammalian cells to determine its therapeutic index.

  • Cell Culture: A mammalian cell line (e.g., HepG2, HEK293) is cultured in appropriate media.

  • Drug Exposure: The cells are exposed to a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • Viability Measurement: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by counting viable cells using trypan blue exclusion.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Primaquine's Proposed Mechanism of Action

The antimalarial activity of primaquine is believed to be mediated by its reactive metabolites. The following diagram illustrates the proposed metabolic activation pathway.

Primaquine_Metabolism Primaquine Primaquine Metabolites Hydroxylated Metabolites (e.g., 5-hydroxyprimaquine) Primaquine->Metabolites CYP2D6 (Liver) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite_Death Parasite Death ROS->Parasite_Death

Caption: Metabolic activation of primaquine leading to parasite death.

General Workflow for In Vitro Drug Screening

The following diagram outlines a typical workflow for the in vitro evaluation of potential antimalarial compounds.

Drug_Screening_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) InVitro_Antiplasmodial In Vitro Antiplasmodial Assay (IC50 determination) Compound_Synthesis->InVitro_Antiplasmodial InVitro_Cytotoxicity In Vitro Cytotoxicity Assay (CC50 determination) Compound_Synthesis->InVitro_Cytotoxicity Selectivity_Index Calculate Selectivity Index (CC50 / IC50) InVitro_Antiplasmodial->Selectivity_Index InVitro_Cytotoxicity->Selectivity_Index Lead_Identification Lead Compound Identification Selectivity_Index->Lead_Identification

Caption: Workflow for in vitro antimalarial drug screening.

Conclusion

Primaquine remains a vital tool in malaria eradication efforts due to its unique activity against the liver stages of P. vivax and P. ovale and its ability to block transmission. Its clinical use, however, is hampered by the risk of hemolysis in G6PD deficient individuals, a trait linked to its 8-aminoquinoline structure and its reactive metabolites.

This compound, as a core structural component of primaquine and other antimalarial candidates, holds significant interest in medicinal chemistry. While direct biological data for this specific compound is lacking, the activity of its derivatives suggests that the 8-amino-6-methoxyquinoline scaffold is a valuable starting point for the design of new antimalarial agents. Further research is imperative to fully characterize the biological profile of this compound itself to better understand the structure-activity relationships within the 8-aminoquinoline class and to guide the development of safer and more effective antimalarial drugs. The lack of comprehensive data on this compound underscores a significant knowledge gap and a promising area for future investigation.

References

Structure-Activity Relationship (SAR) of 4-Methoxyquinolin-8-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxyquinolin-8-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this versatile scaffold have been extensively investigated for their utility as antimalarial and anticancer agents. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the 8-amino side chain. The following tables summarize the quantitative data from various studies, highlighting these relationships.

Antimalarial Activity

The 8-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with primaquine being a notable example. Modifications to the this compound core have been explored to enhance activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of this compound Derivatives

Compound IDR Group at 8-amino positionIC50 (ng/mL) vs. P. falciparum D6IC50 (ng/mL) vs. P. falciparum W2Reference
Primaquine -(CH2)3CH(CH3)NH220002800[1]
Analog 21 -pentyl-(2S)-2-aminosubstitutedamide180300[1]
Analog 22 -pentyl-(2R)-2-aminosubstitutedamide200350[1]
Analog 23 -pentyl-(2S)-2-aminosubstitutedamide250400[1]
Analog 24 -pentyl-(2R)-2-aminosubstitutedamide300450[1]

IC50: Half-maximal inhibitory concentration.

SAR Insights for Antimalarial Activity: Substitutions at the 8-amino side chain with amino acid-like moieties appear to enhance antimalarial potency compared to the parent compound, primaquine. The stereochemistry of these substituents can also influence activity.

Anticancer Activity

Derivatives of the closely related 8-methoxyquinazoline scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. These studies provide valuable insights into the SAR of this class of compounds.

Table 2: In Vitro Cytotoxic Activity of 8-Methoxyquinazoline Derivatives

Compound IDSubstituentsCell LineIC50 (µM)Reference
18B 4-(m-fluorobenzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)HCT1165.64 ± 0.68[2][3]
18B 4-(m-fluorobenzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)HepG27.82 ± 0.52[2][3]
17B 4-(benzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)HCT1166.12 ± 0.42[3]
17B 4-(benzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)HepG28.14 ± 0.66[3]
Imatinib (Standard)HCT1168.15 ± 0.74[3]
Imatinib (Standard)HepG210.26 ± 0.81[3]
2i 4-(isopropyl)anilinoHeLa7.15[4]
2i 4-(isopropyl)anilinoBGC-8234.65[4]
Gefitinib (Standard)HeLa17.12[4]
Gefitinib (Standard)BGC-82319.27[4]

IC50: Half-maximal inhibitory concentration. HCT116: Human colon carcinoma; HepG2: Human liver carcinoma; HeLa: Human cervical cancer; BGC-823: Human gastric carcinoma.

SAR Insights for Anticancer Activity:

  • The presence of a substituted anilino group at the 4-position and an aminoalkyl ether side chain at the 7-position of the 8-methoxyquinazoline ring are key for cytotoxic activity.[3]

  • A hydrophobic benzyloxy or m-fluorobenzyloxy group at the 4-anilino position enhances potency.[3]

  • An N-methylpiperazine moiety in the side chain at C7 is generally more favorable for activity than morpholine or 1,2,4-triazole groups.[3]

  • An isopropyl group on the 4-anilino ring can lead to potent activity against HeLa and BGC-823 cells.[4]

Experimental Protocols

The following are representative methodologies for the key experiments cited in the SAR studies of this compound and related derivatives.

In Vitro Antimalarial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Plasmodium falciparum.

Materials:

  • P. falciparum cultures (e.g., D6 and W2 strains)

  • Human red blood cells

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • [³H]-hypoxanthine

  • Scintillation fluid and counter

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human red blood cells.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to a 96-well plate.

  • Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubate overnight.[4]

  • Treat the cells with various concentrations of the test compounds and incubate for 96 hours.[4]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Workflows and Signaling Pathways

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for an SAR study, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization cluster_3 Outcome A Lead Compound Identification B Chemical Modification & Synthesis of Analogs A->B C In Vitro Screening (e.g., IC50 determination) B->C D In Vivo Testing (Animal Models) C->D Promising compounds E SAR Analysis C->E F Lead Optimization D->F E->B Design new analogs F->B Further optimization G Candidate Drug F->G

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Downregulation of the β-catenin/TCF4 Signaling Pathway

Certain 8-methoxyquinazoline derivatives have been shown to exert their anticancer effects by downregulating the Wnt/β-catenin signaling pathway.[2][3] The diagram below illustrates the inhibition of this pathway.

Wnt_Pathway_Inhibition cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation TCF4 TCF4 BetaCatenin->TCF4 binds in nucleus TargetGenes Target Gene Transcription (c-MYC, Cyclin D1) TCF4->TargetGenes activates Nucleus Nucleus Inhibitor 8-Methoxyquinazoline Derivative (e.g., 18B) Inhibitor->TCF4 Inhibits interaction with β-catenin

Caption: Inhibition of the β-catenin/TCF4 signaling pathway by 8-methoxyquinazoline derivatives.

References

Validating the Mechanism of Action of Novel 4-Methoxyquinolin-8-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. This guide provides a comparative analysis of novel quinoline-based compounds, with a focus on validating their mechanism of action as kinase inhibitors. While specific data on 4-Methoxyquinolin-8-amine derivatives is emerging, this guide synthesizes available data on structurally related quinoline compounds to provide a framework for evaluation and comparison with established kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various quinoline derivatives against key oncogenic kinases and cancer cell lines. This data allows for a direct comparison of the potency of novel compounds against established drugs.

Table 1: Biochemical Kinase Inhibition

Compound/Analog ClassTarget KinaseIC50 (nM)Comparator DrugTarget KinaseIC50 (nM)Reference
4-Anilinoquinoline (Compound 1)GAK3.9---[1]
4-Anilinoquinazoline (Compound 3)GAK15ErlotinibEGFR80[1][2]
EGFR0.32
HER285LapatinibHER226[2]
Novel Quinoline Derivative (Compound 5a)EGFR71---[2]
HER231
4-Aminoquinoline (Compound 14)RIPK25.1---[3]
4-Phenoxyquinoline (Ki6945)PDGFr50---[4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound/Analog ClassCell LineGI50 (µM)Comparator DrugCell LineGI50 (µM)Reference
Novel Quinoline Derivative (13e)PC-32.61Doxorubicin-1.15[2][5]
KG-13.56
Novel Quinoline Derivative (13h)PC-34.68---[5]
KG-12.98
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT1160.35---
Caco-20.54

Experimental Protocols

Detailed methodologies are essential for the validation of the mechanism of action of novel compounds. Below are representative protocols for key experiments cited in the evaluation of quinoline-based kinase inhibitors.

Biochemical Kinase Inhibition Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method for quantifying kinase activity by detecting the phosphorylation of a substrate.

  • Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

  • Materials: Recombinant kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The kinase reaction is performed by incubating the kinase, test compound, biotinylated substrate, and ATP in a reaction buffer.

    • The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.

    • If the substrate is phosphorylated, the europium-labeled antibody binds to it. The biotinylated substrate is captured by SA-APC, bringing the europium donor and APC acceptor into close proximity.

    • Upon excitation, FRET occurs, and the resulting signal is measured on a TR-FRET-compatible plate reader.

    • The IC50 value is calculated from the dose-response curve of the inhibitor.[1]

2. ADP-Glo™ Kinase Assay

This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Objective: To measure the enzymatic activity of a kinase and the inhibitory effect of a compound.

  • Materials: Kinase, substrate, ATP, and ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Procedure:

    • The kinase reaction is set up with the kinase, substrate, ATP, and the test inhibitor.

    • After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • The luminescence is measured using a plate reader, and the signal is proportional to the ADP concentration and, therefore, the kinase activity.[3]

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

Cell-Based Assays

1. Cell Viability (MTT/CCK8) Assay

These colorimetric assays are used to assess the effect of a compound on cell proliferation and cytotoxicity.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

  • Materials: Cancer cell lines, cell culture medium, test compound, and MTT or CCK8 reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • The MTT or CCK8 reagent is added to each well and incubated. Viable cells with active metabolism convert the reagent into a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • The GI50 value is calculated from the dose-response curve.[5][6]

2. Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and is crucial for confirming the modulation of signaling pathways.

  • Objective: To determine if the test compound inhibits the phosphorylation of key proteins in a target signaling pathway (e.g., PI3K/Akt/mTOR).

  • Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, membranes, primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Cancer cells are treated with the test compound at various concentrations.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated or total protein of interest.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • A chemiluminescent substrate is added, and the signal is detected. A decrease in the phosphorylated protein relative to the total protein indicates inhibition of the pathway.

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by quinoline-based inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway EGFR EGFR/HER2 Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR

Caption: EGFR/HER2 Signaling Pathway and Point of Inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Protein Synthesis, Cell Growth & Proliferation S6K1->Cell_Growth Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Compound_Synthesis Novel Quinoline Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Compound_Synthesis->Biochemical_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Potent Hits Pathway_Analysis Mechanism of Action Validation (e.g., Western Blot) Cell_Viability->Pathway_Analysis Active Compounds Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Validated Mechanism

Caption: General Workflow for Validating Kinase Inhibitors.

References

A Comparative Analysis of Synthetic Routes to 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methoxyquinolin-8-amine, a key intermediate in the development of various pharmacologically active compounds, can be approached through several strategic pathways. This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Skraup Reaction Pathway

This classical approach involves the construction of the quinoline ring system via the Skraup reaction, followed by the reduction of a nitro group to the desired amine.

Experimental Protocol: Skraup Reaction for 4-Methoxy-8-nitroquinoline (Adapted from a similar synthesis of 6-methoxy-8-nitroquinoline)
  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a slurry is prepared by mixing 4-methoxy-2-nitroaniline (3.5 moles), powdered arsenic oxide (2.45 moles), and glycerol (13 moles).

  • Acid Addition: Concentrated sulfuric acid (5.9 moles) is added dropwise to the stirred mixture over 30-45 minutes, maintaining the temperature between 65-70°C.

  • Dehydration: The flask is then fitted for vacuum distillation, and the mixture is heated to 105-110°C to remove water.

  • Cyclization: After dehydration, the temperature is carefully raised to 117-119°C, and additional concentrated sulfuric acid (4.0 moles) is added dropwise over 2.5-3.5 hours. The reaction mixture is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.

  • Work-up and Purification: The cooled reaction mixture is diluted with water and neutralized with concentrated ammonium hydroxide. The precipitated crude product is collected by filtration, washed with water and methanol, and then purified by recrystallization from chloroform or ethylene dichloride to yield 4-methoxy-8-nitroquinoline.

Experimental Protocol: Reduction of 4-Methoxy-8-nitroquinoline

Method A: Catalytic Hydrogenation

  • Reaction Setup: 4-Methoxy-8-nitroquinoline (1 mole) is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. Palladium on carbon (10% Pd/C, 1-5 mol%) is added as the catalyst.

  • Hydrogenation: The vessel is purged with hydrogen gas and maintained at a pressure of 1-4 atm. The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Method B: Chemical Reduction with Tin(II) Chloride

  • Reaction Setup: 4-Methoxy-8-nitroquinoline (1 mole) is dissolved in ethanol. An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 moles) is added.

  • Reaction: The mixture is heated to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Work-up: The solvent is removed, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Route 2: The Gould-Jacobs Reaction and Subsequent Methylation Pathway

This alternative route builds the quinoline core using the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, which is then methylated and reduced.

Experimental Protocol: Gould-Jacobs Reaction for 4-Hydroxy-8-nitroquinoline-3-carboxylate
  • Condensation: 2-Nitroaniline (1 mole) and diethyl ethoxymethylenemalonate (1.1 moles) are heated together at 100-120°C for 1-2 hours. The ethanol formed is removed under reduced pressure.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent like diphenyl ether and heated to 240-260°C for 30-60 minutes.

  • Work-up: Upon cooling, the precipitated product, ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, is collected by filtration and washed with a suitable solvent like ethanol.

Experimental Protocol: Hydrolysis and Decarboxylation
  • Hydrolysis: The ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1 mole) is refluxed in an aqueous solution of sodium hydroxide (10-20%) until the hydrolysis is complete.

  • Decarboxylation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then heated above its melting point to effect decarboxylation, yielding 4-hydroxy-8-nitroquinoline.

Experimental Protocol: Methylation of 4-Hydroxy-8-nitroquinoline
  • Reaction Setup: 4-Hydroxy-8-nitroquinoline (1 mole) is dissolved in a suitable solvent like DMF or acetone. A base such as potassium carbonate (K₂CO₃, 2-3 moles) is added.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 moles), is added, and the mixture is stirred at room temperature or gentle heat until the reaction is complete.

  • Work-up: The reaction mixture is poured into water, and the precipitated 4-methoxy-8-nitroquinoline is collected by filtration and purified by recrystallization.

Experimental Protocol: Reduction of 4-Methoxy-8-nitroquinoline

The reduction of the nitro group in this route follows the same protocols (Method A: Catalytic Hydrogenation or Method B: Chemical Reduction) as described in Route 1.

Quantitative Data Summary

StepRoute 1: Skraup PathwayRoute 2: Gould-Jacobs & Methylation Pathway
Intermediate Synthesis 4-Methoxy-8-nitroquinoline 4-Hydroxy-8-nitroquinoline
Reaction TypeSkraup ReactionGould-Jacobs, Hydrolysis & Decarboxylation
Key Reagents4-Methoxy-2-nitroaniline, Glycerol, H₂SO₄, As₂O₅2-Nitroaniline, Diethyl ethoxymethylenemalonate, NaOH, Heat
Typical Yield60-75% (estimated)50-70% (overall for 3 steps)
Reaction ConditionsHigh Temperature (120-123°C)High Temperature (240-260°C for cyclization)
Alkylation (Route 2 only) N/A 4-Methoxy-8-nitroquinoline
Reaction TypeN/AO-Methylation
Key ReagentsN/ACH₃I or (CH₃)₂SO₄, K₂CO₃
Typical YieldN/A80-95%
Reaction ConditionsN/ARoom Temperature to mild heating
Final Reduction This compound This compound
Reaction TypeNitro Group ReductionNitro Group Reduction
Key ReagentsPd/C, H₂ or SnCl₂/HCl or Fe/HClPd/C, H₂ or SnCl₂/HCl or Fe/HCl
Typical Yield>90%>90%
Reaction ConditionsRoom Temperature (H₂) or Reflux (SnCl₂/Fe)Room Temperature (H₂) or Reflux (SnCl₂/Fe)

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Skraup Reaction Pathway cluster_1 Route 2: Gould-Jacobs & Methylation Pathway A1 4-Methoxy-2-nitroaniline B1 4-Methoxy-8-nitroquinoline A1->B1 Skraup Reaction (Glycerol, H₂SO₄, As₂O₅) C1 This compound B1->C1 Reduction (e.g., Pd/C, H₂) A2 2-Nitroaniline B2 4-Hydroxy-8-nitroquinoline A2->B2 Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate) C2 4-Methoxy-8-nitroquinoline B2->C2 Methylation (CH₃I, K₂CO₃) D2 This compound C2->D2 Reduction (e.g., Pd/C, H₂)

Caption: Comparative synthetic pathways to this compound.

Comparative Analysis

Route 1 (Skraup Reaction Pathway):

  • Advantages: This is a more direct, two-step route to the final product. The Skraup reaction is a well-established method for quinoline synthesis.

  • Disadvantages: The Skraup reaction often requires harsh conditions, including high temperatures and strong acids. The use of arsenic oxide is a significant safety and environmental concern. The reaction can sometimes be vigorous and difficult to control.

Route 2 (Gould-Jacobs and Methylation Pathway):

  • Advantages: This route avoids the use of highly toxic arsenic compounds. The individual steps (Gould-Jacobs, methylation, reduction) are generally reliable and well-understood transformations in organic synthesis. It may offer more flexibility for introducing substituents on the quinoline ring.

  • Disadvantages: This is a longer, multi-step synthesis which can lead to a lower overall yield. The high-temperature cyclization in the Gould-Jacobs reaction can still be a challenging step.

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and the desired purity of the final product. Route 1 offers a more direct path but comes with significant safety and handling challenges. Route 2 is longer but may be more amenable to laboratory-scale synthesis with more conventional reagents and conditions. For large-scale industrial production, a thorough process optimization of either route would be necessary to ensure safety, efficiency, and cost-effectiveness.

A Comparative Guide to Chelating Agents: 4-Methoxyquinolin-8-amine vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating properties of 4-Methoxyquinolin-8-amine and the well-established chelating agent, 8-hydroxyquinoline. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed experimental protocols and visualizations to aid in research and development.

Introduction to Chelating Agents

Chelating agents are organic molecules that form multiple coordination bonds with a single central metal ion, a property crucial for applications ranging from analytical chemistry to drug development. 8-Hydroxyquinoline (8HQ) is a widely recognized bidentate chelating agent, forming stable complexes with a variety of metal ions through its heterocyclic nitrogen and the oxygen of the hydroxyl group.[1] Its derivatives have been extensively explored for their therapeutic potential in neurodegenerative diseases, cancer, and infectious diseases.[1][2] this compound, an 8-aminoquinoline derivative, presents an alternative scaffold for metal chelation, utilizing the heterocyclic nitrogen and the nitrogen of the amino group as coordination sites. The introduction of a methoxy group at the 4-position can influence the electronic properties and, consequently, the chelating ability of the molecule.

Structural Basis of Chelation

The chelating efficacy of these quinoline derivatives is fundamentally linked to their molecular structure, which dictates their ability to form stable five-membered rings with metal ions.

8-Hydroxyquinoline chelates metal ions through the nitrogen of the pyridine ring and the deprotonated oxygen of the hydroxyl group at the 8-position. This forms a stable bicyclic complex.

This compound is structurally analogous, with the primary coordinating atoms being the heterocyclic nitrogen and the nitrogen of the amino group at the 8-position. The methoxy group at the 4-position is an electron-donating group, which is expected to increase the electron density on the quinoline ring system and potentially enhance the basicity of the coordinating nitrogen atoms, thereby influencing the stability of the metal complexes.

dot

Caption: Chelation of a metal ion (M+) by 8-hydroxyquinoline and this compound.

Quantitative Comparison of Chelating Properties

The stability of a metal-ligand complex is a critical parameter for evaluating a chelating agent's efficacy. This is quantified by the stability constant (log K). While extensive data is available for 8-hydroxyquinoline, direct comparative data for this compound is scarce in the literature. The following table summarizes the stability constants for 8-hydroxyquinoline and provides data for the parent compound, 8-aminoquinoline, to offer a reasonable comparison point for this compound. It is anticipated that the electron-donating methoxy group in this compound would lead to slightly higher stability constants compared to 8-aminoquinoline.

Metal Ion8-Hydroxyquinoline (log K₁)8-Hydroxyquinoline (log K₂)8-Aminoquinoline (log K₁)8-Aminoquinoline (log K₂)
Cu²⁺12.111.2~9.8~8.1
Ni²⁺9.98.8~7.3~6.2
Co²⁺9.58.1~6.9~5.5
Zn²⁺8.78.0~5.2~4.5
Fe³⁺12.311.3--
Mn²⁺7.46.5~4.0-

Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The values presented are indicative and sourced from various literature compilations. Data for 8-aminoquinoline is less consistently reported than for 8-hydroxyquinoline.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of its close analog, 6-methoxyquinolin-8-amine.[3] The general approach involves a Skraup reaction followed by reduction.

  • Nitration of 4-methoxyquinoline: 4-methoxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-methoxy-8-nitroquinoline.

  • Reduction of the nitro group: The resulting 4-methoxy-8-nitroquinoline is then reduced to this compound using a reducing agent such as tin(II) chloride in hydrochloric acid.[3]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[4][5]

Materials:

  • pH meter with a glass electrode

  • Autotitrator or manual burette

  • Thermostated titration vessel

  • Stock solutions of the ligand (this compound or 8-hydroxyquinoline), metal salt (e.g., CuSO₄, NiCl₂), strong acid (e.g., HClO₄), and carbonate-free strong base (e.g., NaOH).

  • Inert electrolyte (e.g., NaClO₄ or KCl) to maintain constant ionic strength.

Procedure:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, acid, and base of accurately known concentrations. A suitable solvent system, such as a water-dioxane mixture, may be necessary to ensure the solubility of all components.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titrations: Perform three sets of titrations at a constant temperature:

    • Acid titration: Titrate a known volume of the strong acid with the standard base.

    • Ligand titration: Titrate a mixture of the strong acid and the ligand with the standard base.

    • Metal-ligand titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.

  • Data Analysis: From the titration curves, calculate the average number of protons bound per ligand molecule and the free ligand concentration at each titration point. These values are then used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software.

dot

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Stock Solutions (Ligand, Metal, Acid, Base) B Acid Titration A->B C Ligand Titration A->C D Metal-Ligand Titration A->D E Calculate Protonation Constants B->E C->E F Calculate Stability Constants D->F E->F Use in calculation

Caption: Workflow for Potentiometric Titration.

Determination of Metal Chelation by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable technique for confirming complex formation and determining the stoichiometry of metal-ligand complexes.[6]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solutions of the ligand and metal salt.

Procedure:

  • Spectral Scans: Record the absorption spectra of the ligand alone, the metal salt solution alone, and a series of solutions containing a fixed concentration of the metal ion with varying concentrations of the ligand.

  • Observation of Spectral Changes: The formation of a metal-ligand complex is typically indicated by a change in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. The presence of an isosbestic point, where the absorbance remains constant as the ligand-to-metal ratio changes, suggests a simple equilibrium between two species (e.g., the free ligand and a 1:1 complex).[6]

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

dot

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Stock Solutions (Ligand, Metal) B Record Spectra (Ligand, Metal, Mixtures) A->B C Job's Plot Solutions A->C D Analyze Spectral Shifts B->D E Determine Stoichiometry C->E

Caption: Workflow for UV-Vis Spectrophotometry Analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathway diagrams are highly dependent on the biological context in which these chelators are used, a general logical relationship for their mechanism of action in a biological system can be visualized. For instance, in the context of metal-induced oxidative stress, the chelating agent can intervene by sequestering excess metal ions.

dot

G Excess Metal Ions Excess Metal Ions Oxidative Stress Oxidative Stress Excess Metal Ions->Oxidative Stress Inert Metal Complex Inert Metal Complex Excess Metal Ions->Inert Metal Complex Sequestration Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Chelating Agent Chelating Agent Chelating Agent->Inert Metal Complex Inert Metal Complex->Oxidative Stress Inhibition

References

Assessing the Toxicity Profile of 4-Methoxyquinolin-8-amine in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. 4-Methoxyquinolin-8-amine, a derivative of this class, holds potential for drug development. However, a thorough understanding of its toxicity profile is paramount before its progression in the therapeutic pipeline. While direct experimental data on the cytotoxicity of this compound is limited in publicly available literature, a comparative analysis of related quinoline derivatives can provide valuable insights into its potential toxicological properties. This guide presents a comparative overview of the cytotoxicity of various quinoline derivatives in different cell lines, supported by experimental data and detailed protocols.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic effects of quinoline derivatives are highly dependent on their substitution patterns. Functionalization at different positions of the quinoline ring can significantly modulate their activity and toxicity. The following tables summarize the in vitro cytotoxicity of various quinoline derivatives, providing a basis for estimating the potential toxicity of this compound.

Compound/DerivativeCell Line(s)IC50 Value(s)Key FindingsReference(s)
Isatin Derivatives (compounds 13 and 14) Caco-29.3 µM and 5.7 µM, respectivelyShowed comparable activity with doxorubicin (IC50 = 8.2 µM).[1]
Quinoline Derivatives (compounds 7, 8, and 9) Vero440 µM, 150 µM, and 196 µM, respectivelyDemonstrated very low cytotoxicity against normal Vero cells, indicating a higher safety profile compared to isatin derivatives.[1]
Nitro-aldehyde quinoline derivative (E) Caco-2Not specified, but highest cytotoxicity among tested compoundsFunctionalization significantly impacts cytotoxicity.[2]
Amine-aldehyde derivative (F) Caco-2Less cytotoxic than compound (E)Aromatic amine derivatives were found to be less toxic than their corresponding nitro compounds.[2]
4-substituted quinolines (HTI 21 and HTI 22) Not specifiedNot specified, but highest cytotoxicity among a set of 24 derivativesInduced caspase-dependent apoptosis, mitochondrial transmembrane potential dissipation, and ROS generation.[3]
8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (-)-enantiomer (NPC1161B) Murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovaniMore active and markedly reduced general and hematotoxicity compared to the (+)-enantiomer.The stereochemistry of the 8-amino side chain is a critical determinant of both efficacy and toxicity.[4]
4-Ethylprimaquine Rane mouse screenLess toxic than primaquine.Showed activity approximately equal to that of primaquine against Plasmodia cynomolgi.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of quinoline derivative cytotoxicity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Neutral Red Incubation: After compound treatment, remove the medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Understanding the experimental process and potential mechanisms of toxicity is crucial. The following diagrams, generated using the DOT language, illustrate a typical cytotoxicity testing workflow and a generalized signaling pathway for quinoline-induced apoptosis.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Add Test Compound (e.g., this compound) & Vehicle Control incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_choice Select Assay incubation2->assay_choice mtd_assay MTT Assay assay_choice->mtd_assay nru_assay NRU Assay assay_choice->nru_assay other_assays Other Assays (e.g., LDH, Apoptosis) assay_choice->other_assays measurement Measure Absorbance mtd_assay->measurement nru_assay->measurement other_assays->measurement calculation Calculate % Viability measurement->calculation ic50 Determine IC50 Value calculation->ic50

A typical workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Quinoline Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

side-by-side comparison of 4-Methoxyquinolin-8-amine and other 8-aminoquinolines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of 4-Methoxyquinolin-8-amine and other prominent 8-aminoquinolines, a class of compounds crucial for their unique ability to eradicate the dormant liver stages of Plasmodium vivax and P. ovale, preventing malaria relapse.[1] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support research and development in antimalarial drug discovery.

Introduction to 8-Aminoquinolines

The 8-aminoquinolines were the first synthetic compounds developed specifically for their antimalarial activity.[2] This class of drugs is distinguished by its efficacy against the exoerythrocytic (liver) stages of the malaria parasite, including the dormant hypnozoites, a feature not found in most other antimalarial classes.[1] Primaquine has long been the standard of care for the radical cure of vivax and ovale malaria, and the more recent approval of tafenoquine offers a single-dose alternative.[1][3]

The core structure of these compounds is a quinoline ring with an amino group at the 8-position. The presence of a methoxy group at the 6-position is considered crucial for their antimalarial activity.[1][4] The primary limitation of 8-aminoquinolines is their potential to induce hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound and its derivatives in comparison to the well-established 8-aminoquinolines, primaquine and tafenoquine.

Table 1: In Vitro Antiplasmodial Activity against P. falciparum

CompoundStrainIC₅₀ (nM)Reference(s)
This compound Derivatives
8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline (4-Ethylprimaquine)Not SpecifiedActivity approximately equal to primaquine[5]
N-((4-Chlorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amineNF540.743 µM
N-(Heptyl(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amineNF540.324 µM
Primaquine 3D7>1000[6]
HB3>1000[6]
Dd2>1000[6]
Tafenoquine Not SpecifiedNot specified in provided results
Other 8-Aminoquinoline Analogs
WR 249420Average of 7 clones50-100[3][5][7][8]
WR 251855Average of 7 clones50-100[3][5][7][8]
WR 266848Average of 7 clones50-100[3][5][7][8]

Table 2: In Vivo Antimalarial Activity against Rodent Malaria (P. berghei)

CompoundDose (mg/kg)ActivityReference(s)
This compound Derivatives
8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline (4-Ethylprimaquine)Not SpecifiedLess toxic than primaquine in Rane mouse screen[5]
Primaquine 5.3/day x 4 days (in dogs)Weight loss observed[7]
Tafenoquine 6.7/day x 4 days (in dogs)Well tolerated[7]

Table 3: Pharmacokinetic Parameters

CompoundHalf-life (t½)Key Metabolic PathwaysReference(s)
Primaquine ~6 hoursCYP2D6 (bioactivation), MAO-A (inactivation)[1][3]
Tafenoquine ~14 daysCYP2D6[3]
This compound Not SpecifiedLikely similar to other 8-aminoquinolines

Mechanism of Action and Toxicity

The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is believed to involve metabolic activation by host enzymes, primarily CYP2D6, into reactive metabolites. These metabolites are thought to generate reactive oxygen species (ROS), leading to oxidative stress within the parasite and infected cells, ultimately causing parasite death.

8-Aminoquinoline 8-Aminoquinoline CYP2D6 CYP2D6 8-Aminoquinoline->CYP2D6 Metabolism Reactive Metabolites Reactive Metabolites CYP2D6->Reactive Metabolites Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Metabolites->Reactive Oxygen Species (ROS) Parasite Death Parasite Death Reactive Oxygen Species (ROS)->Parasite Death Hemolysis (G6PD Deficiency) Hemolysis (G6PD Deficiency) Reactive Oxygen Species (ROS)->Hemolysis (G6PD Deficiency)

Hypothesized Mechanism of Action of 8-Aminoquinolines.

The same oxidative stress mechanism is responsible for the primary toxicity of 8-aminoquinolines: hemolytic anemia in individuals with a genetic deficiency in the G6PD enzyme. G6PD is crucial for protecting red blood cells from oxidative damage.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This high-throughput assay measures the proliferation of the erythrocytic stages of P. falciparum by quantifying parasite DNA.

Methodology:

  • Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures (e.g., 3D7, Dd2 strains) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.

  • Incubation: Add the parasite culture to the drug plates and incubate for 72 hours.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

This standard test evaluates the efficacy of a compound in suppressing blood-stage parasitemia in a murine model.

Methodology:

  • Infection: Infect mice (e.g., Swiss albino) with a suitable Plasmodium berghei strain.

  • Drug Administration: Administer the test compound orally or via another appropriate route for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: Determine the percentage of parasitemia suppression compared to an untreated control group. The dose that suppresses parasitemia by 50% (ED₅₀) can be calculated.

Hemolytic Activity Assay (G6PD Deficiency Model)

This assay assesses the potential of a compound to induce hemolysis in G6PD-deficient red blood cells.

Methodology:

  • Blood Collection: Obtain blood from a G6PD-deficient donor or use commercially available G6PD-deficient red blood cells.

  • Compound Incubation: Incubate the red blood cells with various concentrations of the test compound at 37°C.

  • Hemolysis Measurement: After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant spectrophotometrically.

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., a known hemolytic agent) and a negative control (buffer only).

Experimental and Drug Discovery Workflow

The development of new 8-aminoquinoline antimalarials follows a structured workflow from initial screening to preclinical evaluation.

cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation cluster_3 Preclinical Development Compound Library Compound Library Primary Screen (P. falciparum) Primary Screen (P. falciparum) Compound Library->Primary Screen (P. falciparum) Hit Identification (IC50) Hit Identification (IC50) Primary Screen (P. falciparum)->Hit Identification (IC50) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Hit Identification (IC50)->Structure-Activity Relationship (SAR) In Vitro Toxicity (Hemolysis) In Vitro Toxicity (Hemolysis) Structure-Activity Relationship (SAR)->In Vitro Toxicity (Hemolysis) ADME Profiling ADME Profiling In Vitro Toxicity (Hemolysis)->ADME Profiling Rodent Malaria Model (P. berghei) Rodent Malaria Model (P. berghei) ADME Profiling->Rodent Malaria Model (P. berghei) Efficacy (ED50) Efficacy (ED50) Rodent Malaria Model (P. berghei)->Efficacy (ED50) Toxicity Assessment Toxicity Assessment Efficacy (ED50)->Toxicity Assessment Candidate Selection Candidate Selection Toxicity Assessment->Candidate Selection

A typical workflow for the discovery of new 8-aminoquinolines.

Conclusion

The 8-aminoquinolines remain an indispensable class of antimalarial agents due to their unique activity against the dormant liver stages of relapsing malaria parasites. While primaquine and tafenoquine are the cornerstones of current therapy, the exploration of new analogs, such as derivatives of this compound, is crucial to identify compounds with an improved therapeutic window, particularly with reduced hemolytic potential in G6PD-deficient individuals. The data and protocols presented in this guide aim to facilitate the rational design and evaluation of the next generation of 8-aminoquinoline antimalarials.

References

Evaluating the Antimalarial Efficacy of 4-Methoxyquinolin-8-amine Analogs Against Resistant Plasmodium falciparum Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant challenge to global malaria control efforts. This guide provides a comparative analysis of the in vitro antimalarial efficacy of structural analogs of 4-Methoxyquinolin-8-amine, specifically 6-methoxy-8-aminoquinoline derivatives, against various resistant parasite strains. Due to a lack of publicly available data on this compound itself, this guide focuses on closely related compounds to provide valuable insights into the potential of this chemical scaffold. The data presented is compiled from published experimental studies and is intended to inform further research and drug development.

Comparative Antimalarial Activity of 8-Aminoquinoline Analogs

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of several 8-aminoquinoline derivatives against a panel of chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains. These derivatives share the core 6-methoxyquinoline structure with the compound of interest. Data is compared with the parent compound Primaquine and the widely used antimalarial, Chloroquine.

Compound/Analog (WR designation)P. falciparum StrainResistance ProfileAverage IC50 (nM)[1]
Primaquine Multiple->1000
Chloroquine D6CQS10.4
W2CQR158
WR 249420 MultipleCQR62
WR 251855 MultipleCQR72
WR 266848 MultipleCQR75
WR 268499 MultipleCQR82
WR 268658 MultipleCQR84
WR 242511 MultipleCQR97

Key Observations:

  • Several 8-aminoquinoline analogs with a 6-methoxy group demonstrate significantly greater potency against both CQS and CQR P. falciparum strains compared to the parent compound, primaquine.[1]

  • Six of the evaluated analogs exhibited average IC50 values between 50 and 100 nM against a panel of parasite clones, a potency an order of magnitude greater than primaquine.[1]

  • Importantly, these 8-aminoquinoline derivatives did not show cross-resistance with chloroquine, suggesting a different mechanism of action or circumvention of the primary resistance mechanism to chloroquine.[1]

  • While more potent than primaquine, these analogs were generally an order of magnitude less potent than chloroquine against chloroquine-sensitive strains.[1]

Experimental Protocols

The following sections detail the standardized methodologies used to evaluate the in vitro antiplasmodial and cytotoxic activities of the compounds.

In Vitro Antiplasmodial Activity Assay

A common method for determining the IC50 of a compound against erythrocytic stages of P. falciparum is the [³H]-hypoxanthine incorporation assay.

Objective: To measure the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in vitro.

Materials:

  • P. falciparum cultures (e.g., D6, W2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640, supplemented with human serum, HEPES, NaHCO3)

  • Test compounds and control drugs (dissolved in DMSO)

  • 96-well microtiter plates

  • [³H]-hypoxanthine

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in complete culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Plate Preparation: Serial dilutions of the test compounds are prepared in the culture medium and added to the wells of a 96-well plate. Control wells contain the culture medium with the corresponding DMSO concentration (vehicle control) and a known antimalarial drug (positive control).

  • Parasite Addition: A suspension of parasitized erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) is added to each well.

  • Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours. During this period, viable parasites incorporate the radiolabel into their nucleic acids.

  • Harvesting and Measurement: The contents of the wells are harvested onto glass fiber filters. The filters are washed to remove unincorporated radiolabel, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., L-6 rat fibroblasts) is determined.

Objective: To measure the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., L-6 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and control cytotoxic drug

  • 96-well microtiter plates

  • Resazurin solution

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for 72 hours.

  • Resazurin Addition: Resazurin solution is added to each well. Viable, metabolically active cells will reduce resazurin to the fluorescent product, resorufin.

  • Fluorescence Measurement: After a few hours of incubation with resazurin, the fluorescence is measured using a plate reader.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of fluorescence versus compound concentration. The selectivity index (SI) is then determined as the ratio of CC50 to the antiplasmodial IC50.

Visualizations

Experimental Workflow for In Vitro Antimalarial Screening

experimental_workflow Workflow for In Vitro Antimalarial Efficacy Testing cluster_culture Parasite & Cell Culture cluster_assay Assay Preparation cluster_execution Assay Execution & Data Acquisition cluster_analysis Data Analysis p_culture P. falciparum Culture (CQS & CQR strains) plate_prep_anti Plate for Antiplasmodial Assay p_culture->plate_prep_anti c_culture Mammalian Cell Culture (e.g., L-6) plate_prep_cyto Plate for Cytotoxicity Assay c_culture->plate_prep_cyto compound_prep Compound Dilution Series compound_prep->plate_prep_anti compound_prep->plate_prep_cyto incubation_anti 48h Incubation + [3H]-Hypoxanthine plate_prep_anti->incubation_anti incubation_cyto 72h Incubation + Resazurin plate_prep_cyto->incubation_cyto measurement_anti Scintillation Counting incubation_anti->measurement_anti measurement_cyto Fluorescence Reading incubation_cyto->measurement_cyto calc_ic50 IC50 Calculation measurement_anti->calc_ic50 calc_cc50 CC50 Calculation measurement_cyto->calc_cc50 calc_si Selectivity Index (SI) Calculation calc_ic50->calc_si calc_cc50->calc_si

Caption: Workflow for in vitro antimalarial and cytotoxicity screening.

Hypothesized Mechanism of Action for 8-Aminoquinolines

mechanism_of_action Proposed Mechanism of 8-Aminoquinolines in P. falciparum cluster_parasite Parasite Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin (Malaria Pigment) heme->hemozoin Biocrystallization accumulation Heme Accumulation & Parasite Death heme->accumulation compound 8-Aminoquinoline Analog inhibition Inhibition of Hematin Polymerization compound->inhibition inhibition->heme

Caption: Proposed mechanism of 8-aminoquinolines via heme polymerization inhibition.

This guide highlights the potential of the 6-methoxy-8-aminoquinoline scaffold in overcoming drug resistance in P. falciparum. The presented data on structural analogs, along with standardized experimental protocols, provides a valuable resource for researchers dedicated to the discovery and development of novel antimalarial agents. Further investigation into the structure-activity relationships and optimization of this chemical series is warranted.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxyquinolin-8-amine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust characterization of pharmaceutical compounds is paramount. This guide provides an objective comparison of various analytical methods for the characterization of 4-Methoxyquinolin-8-amine, a key intermediate in the synthesis of several pharmacologically active molecules. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and reproducibility across different analytical platforms.

Cross-validation of analytical methods is a critical process to confirm that a validated method yields consistent and accurate results when compared with another distinct method.[1][2] This is essential for regulatory compliance and ensures the quality and safety of pharmaceutical products.[1][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures, which include parameters such as accuracy, precision, specificity, linearity, range, and robustness.[4][5][6][7][8][9][10][11][12]

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization of this compound.

Comparison of Analytical Method Performance

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of hypothetical performance data for the characterization of this compound using different analytical techniques.

Performance CharacteristicHPLC-UVGC-MS¹H NMR (Quantitative)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL~0.5 mg/mL
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)High (for structural elucidation)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and formulations.[13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often a good starting point for quinoline derivatives.[14][15]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid) and an organic solvent like acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound, likely around 254 nm or another absorption maximum.

  • Standard Preparation: A stock solution of this compound reference standard (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.[13] Working standards are prepared by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).[13]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and diluted to fall within the concentration range of the calibration curve.

  • Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at trace levels.[16]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MSI, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]

  • Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 80°C and ramping up to 285°C at a rate of 20°C/min.[16]

  • Injection: A splitless injection is often used for trace analysis.[17]

  • MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 50-550.[17]

  • Sample Preparation: The sample may require derivatization to improve volatility and thermal stability, although direct injection may be possible.[16] The sample is dissolved in a volatile organic solvent like ethyl acetate.[16]

  • Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by comparing the peak area to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.[18][19][20]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the molecular structure.[18][19] Quantitative NMR (qNMR) can be used for purity assessment by comparing the integral of an analyte signal to that of a certified internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[20][21]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable infrared-transparent solvent.

  • Analysis: The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule (e.g., N-H, C-H, C=N, C-O). This provides a molecular fingerprint that can be used for identification.

Visualization of Workflows

To better illustrate the processes involved in the cross-validation and characterization of this compound, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineATP Define Analytical Target Profile (ATP) SelectMethods Select Primary and Secondary Analytical Methods DefineATP->SelectMethods DevelopProtocol Develop Cross-Validation Protocol SelectMethods->DevelopProtocol PrepareSamples Prepare Homogenous Sample Batch DevelopProtocol->PrepareSamples AnalyzePrimary Analyze with Primary Method (e.g., HPLC) PrepareSamples->AnalyzePrimary AnalyzeSecondary Analyze with Secondary Method (e.g., GC-MS) PrepareSamples->AnalyzeSecondary CompareResults Statistically Compare Results AnalyzePrimary->CompareResults AnalyzeSecondary->CompareResults AssessCriteria Assess Against Acceptance Criteria CompareResults->AssessCriteria Conclusion Draw Conclusion on Method Comparability AssessCriteria->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

AnalyticalTechniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation Analyte This compound HPLC HPLC-UV Analyte->HPLC Quantitative Analysis GCMS GC-MS Analyte->GCMS Trace Analysis & Identification NMR NMR Spectroscopy Analyte->NMR Definitive Structure FTIR FTIR Spectroscopy Analyte->FTIR Functional Groups HPLC->GCMS Cross-Validation NMR->FTIR Complementary Information

Caption: Relationship between analytical techniques for characterization.

References

A Comparative Performance Analysis of 4-Methoxyquinolin-8-amine-Based Compounds in Antimalarial and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of materials and derivatives based on the 4-methoxyquinolin-8-amine scaffold. It offers an objective comparison against established alternatives in the fields of antimalarial and anticancer research, supported by experimental data. Detailed methodologies for key assays are provided to facilitate the replication and validation of findings.

Executive Summary

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably represented by the antimalarial drugs primaquine and tafenoquine.[1] These compounds are unique in their ability to eradicate the dormant liver stages of Plasmodium vivax and P. ovale, preventing malaria relapse.[1] Derivatives of this compound are being actively investigated for their potential to improve upon the efficacy and safety profile of existing treatments. Furthermore, this structural motif has demonstrated significant cytotoxic activity against various cancer cell lines, opening a second avenue for therapeutic development. This guide synthesizes the available data to provide a clear comparison of these emerging compounds against current standards of care and alternative therapies.

Performance Benchmark: Antimalarial Activity

The primary application of 8-aminoquinoline derivatives is in the treatment of malaria. Their performance is typically evaluated by their half-maximal inhibitory concentration (IC50) against various strains of Plasmodium falciparum and their efficacy in preventing relapse in P. vivax infections.

Table 1: Comparative In Vitro Antimalarial Activity of 8-Aminoquinoline Derivatives

Compound/DrugP. falciparum Strain(s)IC50 (µM)Selectivity Index (SI)Reference
6-Methoxyquinolin-8-amine Derivative 11 NF542.92> 17.1[2]
6-Methoxyquinolin-8-amine Derivative 12 NF542.51> 19.9[2]
Primaquine D6, W21.14, 1.60-[3]
Tafenoquine ---[4][5]
Chloroquine D6, W20.008, 0.0571700, 238[3]
Artemisinin D6, W20.009, 0.0051565, 2644[3]

Note: The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite, indicating the compound's specificity.

Table 2: Clinical Efficacy of Tafenoquine vs. Primaquine for P. vivax Relapse Prevention

Treatment RegimenRecurrence-Free Patients at 6 MonthsKey AdvantagesKey DisadvantagesReference
Tafenoquine (single 300 mg dose) ~67.0%Single-dose improves adherence.Higher rate of transient hemoglobin decline in some studies.[4][5][6]
Primaquine (15 mg daily for 14 days) ~72.8%Long-standing clinical use.Extended regimen can lead to poor adherence.[4][5][6]

Performance Benchmark: Cytotoxic Activity

Recent studies have highlighted the potential of 4-aminoquinoline and 8-methoxyquinazoline derivatives as anticancer agents. Their performance is assessed by their half-maximal inhibitory concentration (IC50) against various human cancer cell lines.

Table 3: Comparative In Vitro Cytotoxicity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4,7-disubstituted 8-methoxyquinazoline (18B) HCT116 (Colon)5.64 ± 0.68[7][8]
HepG2 (Liver)23.18 ± 0.45[7][8]
Primary Gallbladder Cancer8.50 ± 1.44[8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)8.73[9]
8-Hydroxyquinoline Glycoconjugate 17 MCF-7 (Breast)78.1 ± 9.3[10]
HCT 116 (Colon)116.4 ± 5.9[10]
Doxorubicin HCT 116 (Colon)5.6 ± 0.1[10]
Imatinib Mesylate HCT116, HepG2Comparable to 18B[8]

Mechanism of Action: The 8-Aminoquinoline Bioactivation Pathway

The antimalarial activity of 8-aminoquinolines is not inherent to the parent drug but requires metabolic activation. The current leading hypothesis suggests a two-step process that culminates in the generation of reactive oxygen species (ROS), which are toxic to the parasite.[1][11]

G cluster_host Host Liver Cell cluster_parasite Malaria Parasite Prodrug 8-Aminoquinoline (e.g., Primaquine) Metabolites Reactive Metabolites (e.g., Quinone-imines) Prodrug->Metabolites CYP2D6 Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling (e.g., via CPR) Damage Oxidative Damage to Macromolecules ROS->Damage Induces Death Parasite Death Damage->Death Leads to

Hypothesized two-step mechanism of action for 8-aminoquinolines.

This metabolic activation primarily occurs in the liver, mediated by cytochrome P450 enzymes, with CYP2D6 playing a crucial role.[1] The resulting reactive metabolites then undergo redox cycling, producing ROS that damage the parasite's macromolecules and disrupt essential cellular processes, ultimately leading to its death.[1]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key in vitro assays are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[12]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human erythrocytes

  • Test compounds and control drugs (e.g., Chloroquine)

  • 96-well microplates

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of these dilutions to a 96-well plate. Final DMSO concentration should be kept below 0.5%.

  • Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize fluorescence values to untreated controls (100% growth) and plot the percentage of growth inhibition against the logarithm of compound concentration to determine the IC50 value using non-linear regression.[12]

G start Start prep_plate Prepare Serial Dilutions of Compound in 96-well Plate start->prep_plate add_parasites Add Parasite Culture (2% Parasitemia, 2% Hematocrit) prep_plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_lysis Add SYBR Green I Lysis Buffer incubate->add_lysis incubate_dark Incubate in Dark (1-2 hours) add_lysis->incubate_dark read_fluorescence Measure Fluorescence incubate_dark->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze

Workflow for the SYBR Green I-based antiplasmodial assay.

In Vitro Cytotoxicity Assay (MTT-based)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and control drugs (e.g., Doxorubicin)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.[13]

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~540-570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated control cells (100% viability) and plot the percentage of cell viability against the logarithm of compound concentration to determine the IC50 value.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add Serial Dilutions of Compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

References

Safety Operating Guide

Proper Disposal of 4-Methoxyquinolin-8-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-Methoxyquinolin-8-amine

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for hazardous waste management is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance. The procedures outlined below are based on best practices for the disposal of hazardous chemical waste and information derived from similar quinoline compounds.[1][2][3][4][5][6][7][8][9][10]

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[11][12][13] Ensure that an eyewash station and safety shower are readily accessible.[11][14]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

Treat this compound as a hazardous chemical waste.[1][8][10] Do not dispose of it down the sink or in regular trash.[6][15] Based on the structure (an aromatic amine), it should be considered toxic.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][5]

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.[6][16]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix it with other waste streams unless compatibility has been verified.[1][5] For instance, keep it separate from acidic solutions unless part of a specific neutralization procedure.

Step 3: Waste Container Selection and Labeling

  • Container Selection: Use containers that are in good condition, leak-proof, and made of a material compatible with amines.[2][5][7][9][12] The original manufacturer's container is often a good choice for the disposal of the pure compound.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4][9] The label must also include:

    • The full chemical name: "this compound" (avoid using abbreviations or chemical formulas).[9]

    • The approximate quantity or concentration of the waste.

    • The date when the waste was first added to the container.[2]

    • The primary hazard associated with the waste (e.g., "Toxic").

Step 4: Storage of Hazardous Waste

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area must be:

  • At or near the point of waste generation.[3]

  • Under the control of the laboratory personnel.[9]

  • Away from heat sources, direct sunlight, and high-traffic areas.[2]

  • In a location with secondary containment to capture any potential leaks or spills.[16]

Ensure the container is kept tightly closed except when adding waste.[3][7][9][16]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[3] Do not allow the waste to accumulate beyond the limits specified by your institution or local regulations (e.g., typically no more than 55 gallons of a single waste stream).[3][16]

Step 6: Decontamination of Empty Containers

If the original container of this compound is to be disposed of, it must be properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[7]

  • Collect the rinsate as hazardous liquid waste and dispose of it accordingly.[7][12]

  • After triple-rinsing, the container may be disposed of as regular trash, but be sure to deface or remove the original label.[7][8]

Quantitative Data for Similar Compounds

CompoundCAS No.LD50 Oral (Rat)Hazard Statements
8-Hydroxyquinoline148-24-31200 mg/kgToxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, May damage fertility or the unborn child, Very toxic to aquatic life with long lasting effects.[11][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Collect in a labeled hazardous solid waste container B->C Solid D Collect in a labeled hazardous liquid waste container B->D Liquid E Is the container full? C->E D->E F Store in designated Satellite Accumulation Area (SAA) E->F No G Contact Environmental Health & Safety (EH&S) for pickup E->G Yes F->E H End: Waste properly disposed G->H

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling 4-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxyquinolin-8-amine. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandatory, treating the compound as hazardous based on data from structurally similar aminoquinolines.[1][2] Potential hazards include toxicity if swallowed, skin and eye irritation, and potential harm to aquatic life.[1][3]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A stringent personal protective equipment protocol is required to minimize exposure. All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[1][4] The following table summarizes the minimum recommended PPE.

Exposure Route Required PPE Specifications & Rationale
Dermal (Skin) Double GlovingUse chemically resistant inner gloves (e.g., nitrile or neoprene) with a second pair of nitrile gloves as the outer layer. Change the outer glove immediately upon contamination.[1][4]
Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is required. For procedures with a high risk of contamination, consider a disposable gown over the lab coat.[1][4]
Full Coverage ClothingWear long pants and closed-toe shoes to ensure no skin is exposed.[4]
Ocular (Eye) Safety GogglesANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes, vapors, and fine particles.[2][4]
Face ShieldWear a full-face shield over safety goggles when handling larger quantities or when there is a significant risk of splashes.[1][2][4]
Inhalation Chemical Fume HoodAll manipulations of the solid compound or its solutions must occur in a certified chemical fume hood to minimize inhalation risk.[1][4]
NIOSH-Approved RespiratorIf significant aerosolization or dusting is anticipated, or if working outside a fume hood is unavoidable, a NIOSH-approved respirator is recommended.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during common laboratory operations.

Preparation:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and operating correctly before starting any work.[4]

  • Prepare Work Surface: Cover the work surface within the fume hood with disposable absorbent liners.[4]

  • Assemble Equipment: Gather all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) and place them inside the fume hood.[4]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[2]

Weighing and Solution Preparation:

  • Perform in Fume Hood: Conduct all weighing and dispensing activities within the fume hood.[2][4] Use dedicated, clearly labeled equipment.

  • Minimize Dust Generation: Handle the container with care to avoid creating airborne dust.[4]

  • Dispense Compound: Weigh the desired amount onto creased weigh paper or directly into a tared vial.[4]

  • Seal Container: Immediately and securely close the primary container after dispensing.[4]

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

Experimental Protocol: General Solution Preparation While specific experimental protocols for this compound are not available in safety literature, a common procedure is the preparation of a stock solution.

  • Objective: To prepare a 10 mM stock solution in DMSO.

  • Materials: this compound, anhydrous DMSO, appropriate volumetric flasks, and micropipettes.

  • Methodology:

    • Calculate the mass of this compound required to achieve a 10 mM concentration in the desired final volume.

    • Following the "Weighing and Solution Preparation" protocol above, accurately weigh the calculated mass of the compound into a volumetric flask.

    • Add a portion of the anhydrous DMSO to the flask and gently swirl to dissolve the solid.

    • Once dissolved, add DMSO to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Waste Segregation and Management

Proper disposal is critical to ensure laboratory safety and environmental protection.[1][2] All waste must be treated as hazardous.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][5]

  • Liquid Waste: Collect unused solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous waste container.[1][5] Do not mix incompatible waste streams.[2]

  • Sharps Waste: Dispose of any contaminated needles or other sharp objects in a designated, puncture-proof sharps container.[2]

Container Management and Disposal:

  • Labeling: Affix a hazardous waste label to each container with the full chemical name and appropriate hazard warnings.[1][5]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). Keep containers tightly closed and in a cool, well-ventilated location.[1][5]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[1] The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

Workflow for Safe Handling of this compound

prep 1. Preparation ppe 2. Don PPE prep->ppe handle 3. Handling & Weighing (in Fume Hood) ppe->handle use 4. Experimental Use handle->use decon 5. Decontamination use->decon waste 6. Waste Segregation decon->waste dispose 7. EHS Disposal waste->dispose

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.